Product packaging for DM50 impurity 1-d9-1(Cat. No.:)

DM50 impurity 1-d9-1

Cat. No.: B12416018
M. Wt: 803.4 g/mol
InChI Key: BFNYSMXVEUWMPZ-DKLBKAINSA-N
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Description

DM50 impurity 1-d9-1 is a useful research compound. Its molecular formula is C39H56ClN3O10S and its molecular weight is 803.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56ClN3O10S B12416018 DM50 impurity 1-d9-1

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

803.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-3,3,3-trideuterio-2-[trideuteriomethyl-[6-(trideuteriomethylsulfanyl)hexanoyl]amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i3D3,5D3,9D3

InChI Key

BFNYSMXVEUWMPZ-DKLBKAINSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCCCCSC([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Maytansinoid Impurity: DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, inferred applications, and relevant experimental contexts of the deuterated maytansinoid, DM50 impurity 1-d9-1. Given the specificity of this compound, this document compiles and extrapolates data from closely related maytansinoid compounds, particularly DM1 and DM4, to provide a thorough resource for researchers in drug development.

Introduction

This compound is a deuterated analog of a maytansine impurity. Maytansinoids are potent microtubule-targeting agents, originally isolated from Maytenus species, that exhibit strong antitumor activity.[1] Due to their high cytotoxicity, they are often used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The "-d9" designation indicates the presence of nine deuterium atoms, a common isotopic labeling strategy used to create internal standards for quantitative mass spectrometry-based assays.[4] The presence of a trimethyl-d9 group specifically suggests its utility in bioanalytical methods to accurately measure the concentration of the corresponding non-deuterated impurity in biological matrices.[5]

Chemical and Physical Properties

While specific experimental data for this compound is not publicly available, its properties can be reliably inferred from its chemical structure and data on related maytansinoids like DM1 (Mertansine).

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Justification
Systematic Name (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dione-d9Commercial Supplier Data
Synonyms DM50 Impurity 1-d9 (Trimethyl-d9)Commercial Supplier Data
Molecular Formula C39H47D9ClN3O10SCommercial Supplier Data
Molecular Weight 803.45 g/mol Commercial Supplier Data
Appearance White to off-white solid (inferred)Based on related maytansinoids
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. (inferred)Based on maytansinoid properties
Stability Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and oxidizing agents. Deuterium labeling is generally stable but H/D exchange can occur under certain conditions.General chemical knowledge and literature on deuterated compounds and maytansinoids

Table 2: Spectroscopic Data (Predicted/Representative)

TechniqueDataSource/Justification
¹H NMR Complex spectrum with characteristic signals for the maytansinoid core. Absence of signals corresponding to the trimethyl group protons, which are replaced by deuterium.Inferred from the structure and general NMR principles for deuterated compounds.
¹³C NMR Signals corresponding to the carbon atoms of the maytansinoid backbone. The signal for the trimethyl carbons would be a septet due to C-D coupling.General NMR principles.
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺: 804.3315. The isotopic pattern will be distinct due to the presence of 9 deuterium atoms.Calculated based on the molecular formula.
UV-Vis Spectroscopy λmax in methanol is expected to be around 252 nm and 280 nm.Based on published data for DM1.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on extensive literature on maytansinoids and deuterated standards, the following sections outline representative methodologies.

The synthesis of this compound would likely involve a multi-step process starting from a maytansinoid precursor. The key step would be the introduction of the trimethyl-d9 group, which could be achieved using a deuterated alkylating agent.

Diagram 1: Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification and Characterization cluster_product Final Product start Maytansinoid Precursor step1 Protection of reactive groups start->step1 Protection step2 Introduction of trimethyl-d9 moiety (e.g., using CD3I or (CD3)2SO4) step1->step2 Deuteration step3 Deprotection step2->step3 Deprotection purification Purification by HPLC step3->purification Purification characterization Characterization (NMR, MS) purification->characterization Analysis product This compound characterization->product Final Product

Caption: A conceptual workflow for the synthesis of this compound.

This compound is intended for use as an internal standard in quantitative analytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the separation of this impurity from other maytansinoids.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid (0.1%).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 254 nm or 280 nm.

Mass Spectrometry (MS)

Coupling HPLC to a tandem mass spectrometer (LC-MS/MS) allows for sensitive and selective quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used. A specific precursor ion for this compound would be selected and fragmented, and a characteristic product ion would be monitored. A separate transition would be monitored for the non-deuterated analyte.

Diagram 2: Analytical Workflow for Quantification

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., plasma) spike Spike with this compound (Internal Standard) sample->spike extraction Protein Precipitation / Solid Phase Extraction spike->extraction hplc HPLC Separation extraction->hplc ms Mass Spectrometry Detection (MRM) hplc->ms quantification Quantification of Analyte (Ratio of analyte to internal standard) ms->quantification G cluster_cell Target Cell cluster_entry Cellular Entry cluster_action Mechanism of Action adc Antibody-Drug Conjugate (ADC) carrying Maytansinoid receptor Cell Surface Receptor adc->receptor Binding endocytosis Endocytosis receptor->endocytosis Internalization lysosome Lysosome endocytosis->lysosome Trafficking maytansinoid Released Maytansinoid lysosome->maytansinoid Payload Release tubulin Tubulin maytansinoid->tubulin Binding microtubules Microtubule Assembly tubulin->microtubules Inhibition mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

References

Unraveling "DM50 impurity 1-d9-1": A Technical Guide to a Maytansinoid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of maytansinoid synthesis for antibody-drug conjugates (ADCs), the precise identification and control of impurities are paramount to ensuring product safety and efficacy. This technical guide delves into the nature of a specific maytansinoid-related substance, "DM50 impurity 1-d9-1," providing a comprehensive overview of its identity, formation, and analytical characterization. While the designation "this compound" points to a deuterated analytical standard, the core focus of this guide is the non-deuterated entity, DM50, a known metabolite of next-generation maytansinoid payloads.

Executive Summary

"this compound" is the deuterated stable isotope-labeled internal standard for the maytansinoid derivative DM50. The non-labeled compound, DM50, is not typically a direct process-related impurity in the synthesis of maytansinoid payloads but rather a critical catabolite formed in vivo from the metabolism of certain antibody-drug conjugates. Specifically, DM50 is the S-methylated product of another maytansinoid, DM51. This conversion is a key step in the intracellular processing of some advanced ADC payloads, such as that of the investigational ADC, IMGC936. Understanding the characteristics of DM50 is crucial for comprehensive pharmacokinetic and metabolism studies of these novel therapeutics.

The Identity and Formation of DM50

The maytansinoid DM50 is structurally defined by its core maytansinoid structure with a specific modification at the C3 position. The molecular formula for DM50 is C₃₉H₅₆ClN₃O₁₀S. Its deuterated counterpart, "DM50 impurity 1-d9," has the molecular formula C₃₉H₄₇D₉ClN₃O₁₀S, indicating the replacement of nine hydrogen atoms with deuterium for use as an internal standard in mass spectrometry-based quantification.

The formation of DM50 is primarily understood in the context of ADC metabolism.[1][2] For instance, in the case of the ADAM9-targeting ADC, IMGC936, the antibody is conjugated to a linker-payload known as DM21-C.[1][2][3] Upon internalization of the ADC into a target cancer cell, the linker is cleaved by proteases, releasing the active metabolite DM51. Subsequently, DM51 can undergo S-methylation to form DM50. This metabolic pathway is a critical aspect of the ADC's mechanism of action and bystander killing effect.

Signaling Pathway: Intracellular Metabolism of an Exemplary Maytansinoid ADC

IMGC936_Metabolism ADC IMGC936 (ADC) Internalization Receptor-Mediated Internalization ADC->Internalization 1. Binding to ADAM9 receptor Lysosome Lysosomal Processing Internalization->Lysosome 2. Endocytosis DM21C_Cys DM21-C-Cys (Linker-Payload) Lysosome->DM21C_Cys 3. Proteolytic Cleavage DM51 DM51 (Active Metabolite) DM21C_Cys->DM51 4. Further Proteolysis DM50 DM50 (S-methylated Catabolite) DM51->DM50 5. S-methylation Tubulin Tubulin Binding & Microtubule Disruption DM51->Tubulin Bystander Bystander Killing DM51->Bystander DM50->Tubulin DM50->Bystander

Figure 1. Intracellular activation and metabolism of the IMGC936 ADC, leading to the formation of DM51 and its subsequent S-methylation to DM50.

Quantitative Data

As DM50 is primarily a metabolite, quantitative data regarding its presence as a process-related impurity in the bulk synthesis of maytansinoids like DM1 or DM4 is not widely published. The focus of quantitative analysis is typically on its concentration in biological matrices for pharmacokinetic studies. For instance, sensitive LC-MS/MS methods have been developed to quantify maytansinoid metabolites in human plasma at concentrations as low as the sub-ng/mL level.

AnalyteMatrixLLOQULOQAnalytical MethodReference
DM1Human Serum0.200 ng/mL200 ng/mLOn-line SPE-LC-MS/MS
DM4 and S-methyl-DM4Human Plasma0.100 ng/mL50.0 ng/mLLC-MS/MS
DM4 and S-methyl-DM4Human Plasma0.06 µg/mL20 µg/mLHPLC-DAD

Table 1. Examples of quantitative analytical methods for maytansinoids and their metabolites in biological matrices. LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Experimental Protocols

The detection and quantification of DM50 and related maytansinoid metabolites necessitate highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Protocol for Quantification of Maytansinoid Metabolites in Human Plasma

This protocol is a generalized representation based on established methods for similar analytes.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., DM50-d9).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of mobile phase B over a run time of 5-10 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DM50 and its deuterated internal standard.

Experimental Workflow for Maytansinoid Metabolite Analysis

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (DM50-d9) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Report Reporting Results Quantify->Report

Figure 2. A generalized experimental workflow for the quantitative analysis of maytansinoid metabolites like DM50 in biological samples using LC-MS/MS.

Conclusion

References

"DM50 impurity 1-d9-1" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological context of DM50 impurity 1-d9-1, a deuterated analog of a maytansinoid impurity. Maytansinoids are a class of potent microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of maytansinoid-based therapeutics.

Molecular Profile of this compound

This compound is a stable-isotope labeled version of a specific impurity associated with a maytansinoid designated as DM50. The "-d9" nomenclature indicates the presence of nine deuterium atoms, which makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Formula and Molecular Weight

A summary of the key molecular data for this compound is presented in the table below.

ParameterValueReference
Synonyms (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-diene-4-carbothioic acid S-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl) ester (trimethyl-d9)[1]
Molecular Formula C₃₉H₄₇D₉ClN₃O₁₀S[1]
Molecular Weight 803.45 g/mol [1]

Biological Context: Maytansinoids and Their Mechanism of Action

Maytansinoids, including derivatives like DM1 and DM4, are highly cytotoxic compounds that function by disrupting microtubule dynamics, a critical process for cell division.[2][3] Their potent anti-mitotic activity makes them effective payloads for ADCs, which selectively deliver these toxins to cancer cells.

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at the vinca domain, preventing the polymerization and promoting the depolymerization of microtubules. The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Maytansinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization & Lysosomal Trafficking Maytansinoid Released Maytansinoid (e.g., DM1/DM4) Internalization->Maytansinoid Tubulin α/β-Tubulin Dimers Maytansinoid->Tubulin Binding Microtubule Microtubule Dynamics (Polymerization/ Depolymerization) Tubulin->Microtubule Suppression of Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of maytansinoid-based ADCs.

Experimental Protocols for Impurity Analysis

The accurate detection and quantification of maytansinoid impurities are critical for ensuring the safety and efficacy of ADC therapeutics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose.

Sample Preparation

Given that maytansinoids with free thiol groups can form dimers or react with other molecules in the sample matrix, a sample pretreatment step is often necessary.

  • Reduction: Treat the sample with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to cleave any disulfide bonds.

  • Alkylation: Block the free thiol groups with an alkylating agent, like N-ethylmaleimide (NEM), to prevent reformation of disulfide bonds and improve chromatographic performance.

  • Protein Precipitation: For samples in a biological matrix (e.g., serum), precipitate proteins using a solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge to remove interfering substances.

HPLC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of maytansinoid impurities.

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A 10-minute gradient elution is typically sufficient for separation.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
MS Ionization Electrospray Ionization (ESI) in positive ion mode
MS Detection Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of unknown impurities in pharmaceutical products follow a structured workflow to ensure comprehensive analysis and regulatory compliance.

Impurity_Analysis_Workflow Start Start: Impurity Detected MethodDevelopment Analytical Method Development (HPLC-UV) Start->MethodDevelopment LCMS_Analysis LC-MS/MS Analysis (Accurate Mass) MethodDevelopment->LCMS_Analysis StructureElucidation Structure Elucidation (MS/MS Fragmentation, NMR) LCMS_Analysis->StructureElucidation Synthesis Synthesis of Reference Standard StructureElucidation->Synthesis ToxicologicalAssessment Toxicological Assessment StructureElucidation->ToxicologicalAssessment MethodValidation Quantitative Method Validation Synthesis->MethodValidation ControlStrategy Establish Control Strategy MethodValidation->ControlStrategy ToxicologicalAssessment->ControlStrategy End End: Impurity Controlled ControlStrategy->End

Caption: Logical workflow for pharmaceutical impurity analysis.

This guide provides foundational information on this compound and the broader context of maytansinoid analysis. For specific applications, further method development and validation are required to meet regulatory standards and ensure product quality.

References

An In-depth Technical Guide to Deuterated Maytansinoid Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated maytansinoid impurities, focusing on their origin, characterization, and control. Given the increasing use of deuterated compounds in pharmaceutical development, particularly as internal standards in bioanalytical assays, a thorough understanding of their impurity profiles is critical for ensuring data integrity and regulatory compliance.

Introduction to Deuterated Maytansinoids

Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs).[][2] Deuterated analogs of these maytansinoids are synthesized primarily for use as stable isotope-labeled internal standards (SIL-IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a SIL-IS is considered the gold standard for correcting variability in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of analytical methods.[5]

The fundamental principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, the introduction of deuterium atoms can give rise to a unique set of impurities that must be carefully characterized and controlled.

Formation and Classification of Deuterated Impurities

Impurities in a deuterated maytansinoid drug substance can be broadly categorized into two classes: non-isotopic impurities and isotopic impurities.

Non-Isotopic Impurities

These are impurities that are structurally different from the deuterated maytansinoid and do not contain deuterium. They can arise from various sources, including:

  • Starting materials and reagents: Impurities present in the starting materials or reagents used in the synthesis of the maytansinoid.

  • By-products of the synthesis: Unwanted molecules formed during the chemical reactions to synthesize the maytansinoid core or to introduce the deuterium labels.

  • Degradation products: Impurities formed by the chemical degradation of the deuterated maytansinoid during manufacturing, storage, or handling.

Isotopic Impurities

Isotopic impurities are molecules that are structurally identical to the target deuterated maytansinoid but differ in their isotopic composition. These are unique to the synthesis of deuterated compounds and are of primary concern. They include:

  • Unlabeled (d0) species: The non-deuterated maytansinoid present as an impurity in the deuterated product. This is a critical impurity as it can contribute to the analyte signal and cause an overestimation of the analyte's concentration.

  • Under-deuterated species: Molecules containing fewer deuterium atoms than the intended number. For example, a d4-maytansinoid might contain d1, d2, and d3 species.

  • Over-deuterated species: Molecules containing more deuterium atoms than the intended number. This can occur if the deuteration reaction is not perfectly controlled.

  • Isotopomers (Mis-deuterated species): Molecules with the correct number of deuterium atoms but at unintended positions in the structure.

The following diagram illustrates the potential pathways for the formation of these impurities during the synthesis of a deuterated maytansinoid.

G cluster_synthesis Synthesis of Deuterated Maytansinoid cluster_impurities Impurity Formation Pathways Starting_Materials Maytansinoid Precursor & Deuterated Reagents Deuteration_Reaction Deuteration Reaction Starting_Materials->Deuteration_Reaction Starting_Material_Impurities Impurities in Starting Materials Starting_Materials->Starting_Material_Impurities Source of Purification Purification Deuteration_Reaction->Purification Incomplete_Reaction Incomplete Deuteration Deuteration_Reaction->Incomplete_Reaction Leads to Side_Reactions Side Reactions/ Over-deuteration Deuteration_Reaction->Side_Reactions Can cause Final_Product Deuterated Maytansinoid (e.g., d4-DM1) Purification->Final_Product Degradation Degradation Final_Product->Degradation Can undergo Incomplete_Reaction->Final_Product Under-deuterated & d0 species Side_Reactions->Final_Product Over-deuterated & Isotopomer species Starting_Material_Impurities->Final_Product Non-isotopic impurities

Caption: Formation pathways of isotopic and non-isotopic impurities.

Analytical Characterization of Deuterated Maytansinoid Impurities

A combination of analytical techniques is essential for the comprehensive characterization of deuterated maytansinoid impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and determining the location of deuterium incorporation.

  • ¹H NMR: The absence or reduction of a proton signal at a specific chemical shift indicates successful deuteration at that position.

  • ²H NMR: Directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

  • Quantitative NMR (qNMR): Can be used to determine the isotopic enrichment and the relative amounts of different isotopologues.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and purity of a deuterated compound.

  • Full Scan HRMS: Provides accurate mass measurements, allowing for the determination of the elemental composition and the identification of different isotopologues (d0, d1, d2, etc.) based on their mass-to-charge ratios.

  • Tandem MS (MS/MS): Fragmentation analysis can help to localize the position of the deuterium labels within the molecule.

Liquid Chromatography (LC)

LC is used to separate the deuterated maytansinoid from non-isotopic impurities and, in some cases, from its isotopologues.

  • Reversed-Phase HPLC (RP-HPLC): The primary mode of chromatography for separating maytansinoids and their impurities.

  • LC-MS/MS: The combination of LC with tandem MS is the workhorse for the quantitative analysis of maytansinoids in biological matrices, where the deuterated maytansinoid serves as the internal standard.

Experimental Protocols

General Workflow for Impurity Characterization

The following diagram outlines a typical workflow for the characterization of deuterated maytansinoid impurities.

G Sample Deuterated Maytansinoid Sample LC_HRMS LC-HRMS Analysis Sample->LC_HRMS NMR NMR Analysis (¹H, ²H, qNMR) Sample->NMR Data_Analysis_MS MS Data Analysis: - Isotopic Distribution - Impurity Identification LC_HRMS->Data_Analysis_MS Data_Analysis_NMR NMR Data Analysis: - Deuteration Site Confirmation - Isotopic Enrichment NMR->Data_Analysis_NMR Purity_Assessment Overall Purity Assessment: - Isotopic Purity - Chemical Purity Data_Analysis_MS->Purity_Assessment Data_Analysis_NMR->Purity_Assessment

Caption: Workflow for deuterated maytansinoid impurity analysis.

Protocol for Isotopic Purity Assessment by LC-HRMS

Objective: To determine the isotopic distribution and purity of a deuterated maytansinoid sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Chromatographic Conditions (Example):

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan
Mass Range m/z 150-1500
Resolution > 60,000
Capillary Voltage 3.5 kV
Source Temperature 120 °C

Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of all possible isotopologues (d0, d1, d2, etc.).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

  • The isotopic purity is typically reported as the percentage of the desired deuterated species.

Quantitative Data and Acceptance Criteria

Currently, there is a lack of publicly available, specific quantitative data on the impurity profiles of commercially available deuterated maytansinoids. However, based on general guidelines for deuterated internal standards, the following acceptance criteria are often applied:

ParameterAcceptance Criteria
Chemical Purity > 98%
Isotopic Purity (Enrichment) ≥ 98%
Unlabeled (d0) Species < 0.5%

The International Council for Harmonisation (ICH) provides guidelines for the reporting and control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). While these guidelines do not specifically address isotopic impurities, the principles of identifying, reporting, and qualifying impurities above certain thresholds are relevant. For mutagenic impurities, the ICH M7 guideline provides a framework for assessment and control.

Biological Impact of Deuterated Maytansinoid Impurities

The primary biological activity of maytansinoids is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. Deuteration at non-metabolically active sites is not expected to significantly alter the biological activity of the maytansinoid. Therefore, the signaling pathways affected by a deuterated maytansinoid are presumed to be the same as its non-deuterated counterpart.

The main concern with impurities in a deuterated maytansinoid internal standard is their impact on the accuracy of bioanalytical data, rather than a direct toxicological effect, given the low concentrations at which they are used. However, any non-isotopic impurities would need to be assessed for their own potential biological activity and toxicity.

The following diagram illustrates the generally accepted mechanism of action for maytansinoids.

G cluster_cell Cancer Cell Maytansinoid Maytansinoid (or Deuterated Analog) Tubulin α/β-Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymer Maytansinoid->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of maytansinoids leading to apoptosis.

Conclusion

A thorough understanding and characterization of impurities in deuterated maytansinoids are essential for their reliable use as internal standards in regulated bioanalysis. A combination of NMR and high-resolution mass spectrometry is necessary to confirm the site of deuteration and to determine the isotopic and chemical purity. While specific data on deuterated maytansinoid impurities is limited in the public domain, the principles of impurity identification and control outlined in regulatory guidelines provide a framework for ensuring the quality of these critical analytical reagents. As the use of deuterated compounds in pharmaceutical research continues to grow, a greater focus on the detailed characterization of their impurity profiles is anticipated.

References

The Critical Role of Small Molecule Impurities in Antibody-Drug Conjugate Characterization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The inherent complexity of these biomolecules gives rise to a unique and challenging impurity profile. While the specific entity "DM50 impurity 1-d9-1" is not documented in publicly available scientific literature, this guide provides a comprehensive framework for understanding the critical role of small molecule impurities in ADC characterization. By examining a representative, hypothetical impurity, we will explore the profound impact such substances can have on the safety, efficacy, and stability of an ADC. This document will detail the necessary analytical methodologies for detection and characterization, present data in a structured format, and provide visual representations of key workflows and pathways to aid in comprehension.

Introduction: The Challenge of Impurities in ADCs

The manufacturing process of an ADC is a multi-step procedure involving the production of the monoclonal antibody (mAb), the synthesis of the cytotoxic payload and linker, the conjugation of the linker-payload to the mAb, and subsequent purification.[1][2] Each of these steps presents an opportunity for the introduction of impurities. These can be broadly categorized as product-related impurities (e.g., aggregates, fragments, charge variants) and process-related impurities.[3] The latter category includes residual solvents, reagents, and impurities originating from the small molecule payload or linker, which are of particular concern due to their potential toxicity.[4][5]

Even trace amounts of small molecule impurities can have significant consequences:

  • Safety: The cytotoxic nature of ADC payloads means that related impurities may also be highly potent, posing a direct safety risk to the patient.

  • Efficacy: Impurities that compete for conjugation sites on the antibody can lead to a lower Drug-to-Antibody Ratio (DAR), potentially reducing the therapeutic efficacy of the ADC. Conversely, highly reactive impurities could lead to undesirable modifications of the ADC.

  • Stability: The presence of certain impurities can impact the stability of the final ADC product, leading to aggregation or degradation over time.

Given these potential impacts, a robust analytical control strategy is paramount for the successful development of any ADC therapeutic.

Characterization of a Representative Small Molecule Impurity

For the purpose of this guide, we will consider a hypothetical impurity, designated "Impurity-X," which is structurally related to the cytotoxic payload. The principles and methodologies described are broadly applicable to the characterization of various small molecule impurities in ADCs.

Origin and Structure of Impurity-X

Impurity-X is a hypothetical byproduct formed during the synthesis of the cytotoxic payload. Its structure is closely related to the parent payload but contains a modification that could potentially alter its reactivity and toxicity. The identification and structural elucidation of such impurities are the first critical steps in their characterization.

Impact on ADC Critical Quality Attributes (CQAs)

The presence of Impurity-X can affect several Critical Quality Attributes (CQAs) of the ADC. The following table summarizes the potential quantitative impact of this impurity.

Critical Quality Attribute (CQA)Potential Impact of Impurity-XAnalytical Method for AssessmentAcceptance Criteria (Illustrative)
Drug-to-Antibody Ratio (DAR) Decrease in average DAR due to competition for conjugation sites.Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS).3.5 ± 0.5
Purity (Free Impurity) Presence of unconjugated Impurity-X in the final drug product.RP-LC, Liquid Chromatography-Mass Spectrometry (LC-MS).≤ 0.1% of total payload-related species
Aggregate Content Increased aggregation due to modification of the antibody surface by conjugated Impurity-X.Size Exclusion Chromatography (SEC).≤ 2% High Molecular Weight Species
Potency (Cell-based Assay) Reduced in vitro cytotoxicity due to lower DAR or conjugation of a less potent impurity.Cell-based cytotoxicity assays.80-120% of Reference Standard
Charge Heterogeneity Altered isoform distribution due to the introduction of charged species.Ion-Exchange Chromatography (IEX), Capillary Electrophoresis (CE).Main peak ≥ 70%

Experimental Protocols for Impurity Characterization

A multi-faceted analytical approach is required to detect, quantify, and characterize small molecule impurities in ADCs. The following are detailed methodologies for key experiments.

Protocol for Impurity Detection and Quantification by RP-LC-MS

Objective: To detect and quantify the presence of free Impurity-X in the ADC drug substance.

Methodology:

  • Sample Preparation: The ADC sample is denatured and reduced to separate the light and heavy chains of the antibody and release any non-covalently bound small molecules. This is typically achieved by incubation with a reducing agent such as dithiothreitol (DTT) in a denaturing buffer (e.g., containing guanidine hydrochloride or urea).

  • Chromatographic Separation: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution is employed, typically using a mobile phase system of water and acetonitrile with an acid modifier like formic acid or trifluoroacetic acid. This separates the small molecule impurities from the larger protein fragments.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a positive ion mode to detect and identify Impurity-X based on its accurate mass. Quantification is achieved by comparing the peak area of the impurity with that of a qualified reference standard.

Protocol for Average DAR and Impurity Conjugation Analysis by HIC

Objective: To determine the average DAR and assess if Impurity-X is conjugated to the antibody.

Methodology:

  • Sample Preparation: The ADC sample is typically analyzed in its native form. The sample is diluted in the HIC mobile phase A.

  • Chromatographic Separation: The sample is injected onto a HIC column. The separation is based on the hydrophobicity of the different ADC species. A decreasing salt gradient (e.g., from high to low ammonium sulfate or sodium chloride concentration) is used to elute the species, with higher DAR species being more hydrophobic and thus eluting later.

  • UV Detection: The eluting species are monitored by a UV detector, typically at 280 nm for the protein and at a wavelength specific to the payload/impurity if it has a distinct chromophore.

  • Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR=0, 1, 2, etc.). The presence of conjugated Impurity-X may be indicated by the appearance of new or shifted peaks in the chromatogram.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Impurity Characterization

ADC_Impurity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting ADC_Sample ADC Drug Substance Denaturation Denaturation & Reduction ADC_Sample->Denaturation Native_Sample Native Sample Dilution ADC_Sample->Native_Sample RP_LC_MS RP-LC-MS Denaturation->RP_LC_MS HIC HIC Native_Sample->HIC SEC SEC Native_Sample->SEC IEX IEX Native_Sample->IEX CE CE Native_Sample->CE Impurity_ID Impurity Identification RP_LC_MS->Impurity_ID Quantification Quantification of Impurities RP_LC_MS->Quantification DAR_Analysis DAR & Distribution HIC->DAR_Analysis Aggregation_Analysis Aggregation Analysis SEC->Aggregation_Analysis Charge_Variant_Analysis Charge Variant Analysis IEX->Charge_Variant_Analysis CE->Charge_Variant_Analysis Report Characterization Report Impurity_ID->Report Quantification->Report DAR_Analysis->Report Aggregation_Analysis->Report Charge_Variant_Analysis->Report

Caption: Workflow for the characterization of impurities in ADCs.

Logical Relationship of Impurity Impact on ADC Attributes

Impurity_Impact cluster_CQAs Critical Quality Attributes (CQAs) cluster_Outcomes Clinical Outcomes Impurity Small Molecule Impurity (Impurity-X) DAR Drug-to-Antibody Ratio Impurity->DAR competes for conjugation Purity Purity Impurity->Purity contaminates final product Stability Stability (Aggregation) Impurity->Stability may induce aggregation Potency Potency DAR->Potency directly impacts Safety Safety Purity->Safety Efficacy Efficacy Stability->Efficacy Stability->Safety Potency->Efficacy

Caption: Impact of a small molecule impurity on ADC attributes and outcomes.

Conclusion

The characterization and control of small molecule impurities are of paramount importance in the development of safe and effective Antibody-Drug Conjugates. While the specific impurity "this compound" remains unidentified in public literature, the principles outlined in this guide provide a robust framework for addressing the challenges posed by such impurities. A thorough understanding of the potential origins and impacts of impurities, coupled with the implementation of a comprehensive suite of analytical techniques, is essential for ensuring the quality and consistency of these complex therapeutic agents. The use of orthogonal methods for characterization, as detailed in the experimental protocols, allows for a complete picture of the impurity profile and its potential effects on the final ADC product. Ultimately, a proactive and scientifically sound approach to impurity management is a critical component of any successful ADC development program.

References

An In-depth Technical Guide to DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of DM50 impurity 1-d9-1, a deuterated analog of a maytansinoid impurity. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of antibody-drug conjugates (ADCs) and their related impurities.

Introduction

This compound is the deuterium-labeled version of DM50 impurity 1, a substance related to the maytansinoid class of compounds. Maytansinoids are potent microtubule-targeting agents used as payloads in ADCs.[1] The presence of impurities in ADC formulations is a critical quality attribute that requires careful monitoring and control. The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of the corresponding non-labeled impurity in various matrices.

This guide outlines the key physicochemical properties, proposed analytical methodologies for characterization and quantification, and a discussion of the general biological mechanism of action of maytansinoids.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While a specific Certificate of Analysis with detailed batch-specific data is not publicly available, this table presents the known molecular details and typical parameters included in such a document.

ParameterSpecification
Compound Name DM50 Impurity 1-d9 (Trimethyl-d9)
Molecular Formula C₃₉H₄₇D₉ClN₃O₁₀S
Molecular Weight 803.45 g/mol
Appearance White to off-white solid (representative)
Purity (by HPLC) ≥95% (representative)
Isotopic Purity ≥98 atom % D (representative)
Solubility Soluble in DMSO, DMF, and Methanol (representative)
Storage Conditions -20°C, protect from light and moisture (representative)

Analytical Characterization and Quantification

The accurate characterization and quantification of this compound, and by extension its non-labeled counterpart, are essential for ensuring the quality and safety of pharmaceutical products. The following experimental protocols are based on established methods for the analysis of maytansinoids and their impurities.

High-Performance Liquid Chromatography (HPLC-DAD) for Purity Assessment

A common method for assessing the purity of maytansinoid-related compounds is reverse-phase high-performance liquid chromatography with a diode array detector (HPLC-DAD).

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

For the sensitive and selective quantification of maytansinoid impurities in biological matrices or as trace impurities in drug products, an LC-MS/MS method is typically employed. This compound serves as an ideal internal standard for the quantification of DM50 impurity 1.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A rapid gradient tailored to the specific analytes, for example, 20% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • DM50 impurity 1: Monitor for the precursor ion and a specific product ion.

    • This compound (Internal Standard): Monitor for the precursor ion (M+H)+ of 804.4 and a specific product ion. The mass shift of +9 amu due to deuterium labeling allows for clear differentiation from the non-labeled analyte.

  • Sample Preparation: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences. For analysis in drug products, simple dilution may be sufficient.

Biological Context: Mechanism of Action of Maytansinoids

Maytansinoids exert their potent cytotoxic effects by interacting with tubulin, a key component of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.

By binding to tubulin, maytansinoids inhibit microtubule polymerization and promote their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately inducing apoptosis (programmed cell death).[1]

The following diagram illustrates the general signaling pathway for maytansinoid-induced mitotic arrest.

Maytansinoid_Mechanism cluster_extracellular Extracellular cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Maytansinoid Maytansinoid (e.g., DM50) Lysosome->Maytansinoid Payload Release Tubulin Tubulin Dimers Maytansinoid->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Caption: General mechanism of action for maytansinoid-based ADCs.

Experimental Workflows

The following diagrams illustrate the logical workflows for the analytical characterization of this compound.

Purity_Analysis_Workflow Start Start: Purity Assessment Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Chrom_Separation DAD_Detection Diode Array Detection (254 nm / 280 nm) Chrom_Separation->DAD_Detection Data_Analysis Data Analysis (Peak Integration and Area % Calculation) DAD_Detection->Data_Analysis End End: Purity Report Data_Analysis->End

Caption: Workflow for HPLC-DAD Purity Assessment.

Quantification_Workflow Start Start: Quantification Sample_Matrix Sample in Matrix (e.g., Plasma, Drug Product) Start->Sample_Matrix Spiking Spike with Internal Standard (this compound) Sample_Matrix->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Processing Data Processing (Calibration Curve and Concentration Calculation) LC_MS_Analysis->Data_Processing End End: Quantitative Result Data_Processing->End

Caption: Workflow for LC-MS/MS Quantification using an Internal Standard.

Conclusion

This technical guide has provided an overview of the key characteristics and analytical methodologies relevant to this compound. While a specific Certificate of Analysis is not publicly available, the provided information on its physicochemical properties and detailed experimental protocols for HPLC and LC-MS/MS analysis offers a solid foundation for its use as an internal standard in research and quality control settings. The elucidation of the general mechanism of action for maytansinoids further contextualizes the importance of monitoring such impurities in the development of safe and effective antibody-drug conjugates.

References

The Genesis of Impurities in Maytansinoid-Based Drug Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of maytansinoid impurities in the manufacturing of antibody-drug conjugates (ADCs). Understanding the formation pathways of these impurities—arising from microbial fermentation, chemical synthesis and conjugation, and degradation—is critical for ensuring the safety, efficacy, and quality of these potent anticancer therapeutics. This document details the key impurities, presents quantitative data, outlines analytical methodologies for their detection and characterization, and provides visual representations of the underlying processes.

Introduction to Maytansinoids and Their Role in ADCs

Maytansinoids, including maytansine and its derivatives such as DM1 and DM4, are highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] Their exceptional potency makes them ideal payloads for ADCs, a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent.[4][5] However, the complexity of both the maytansinoid molecule and the ADC manufacturing process presents significant challenges in controlling impurities. These impurities can impact the safety, stability, and efficacy of the final drug product and are therefore subject to stringent regulatory scrutiny.

Origins of Maytansinoid Impurities

The formation of maytansinoid impurities can be traced back to three primary sources: the biosynthetic pathway in microbial fermentation, the chemical synthesis of maytansinoid derivatives and linkers, and the degradation of the maytansinoid or the final ADC product over time.

Biosynthesis-Related Impurities from Fermentation

The precursor to many synthetic maytansinoids used in ADCs is ansamitocin P-3, a maytansinoid produced by microbial fermentation, typically using the actinomycete Actinosynnema pretiosum. The biosynthetic pathway is complex, starting from 3-amino-5-hydroxybenzoic acid (AHBA) and involving a series of enzymatic steps encoded by the asm gene cluster. Impurities can arise from this intricate process through several mechanisms:

  • Incomplete enzymatic conversions: The multi-step enzymatic synthesis can lead to the accumulation of biosynthetic intermediates if any of the enzymes are inefficient or if the fermentation conditions are not optimal.

  • Side reactions: The reactive nature of the intermediates can lead to the formation of structurally related by-products.

  • Metabolic diversion: Precursors for ansamitocin P-3 biosynthesis can be diverted into other metabolic pathways, leading to the formation of other maytansinoid-like structures.

  • Sub-optimal fermentation conditions: Factors such as dissolved oxygen levels can influence the metabolic state of the producing organism and affect the impurity profile.

A diagram illustrating the biosynthetic pathway and the potential for impurity formation is provided below.

G cluster_0 Ansamitocin P-3 Biosynthesis UDP-Glucose UDP-Glucose AHBA AHBA UDP-Glucose->AHBA Aminoshikimate Pathway Polyketide Chain Assembly Polyketide Chain Assembly AHBA->Polyketide Chain Assembly PKS Loading Post-PKS Modifications Post-PKS Modifications Polyketide Chain Assembly->Post-PKS Modifications Cyclization & Tailoring Biosynthetic Intermediates Biosynthetic Intermediates Polyketide Chain Assembly->Biosynthetic Intermediates Incomplete Conversion Ansamitocin P-3 Ansamitocin P-3 Post-PKS Modifications->Ansamitocin P-3 Related Maytansinoids Related Maytansinoids Post-PKS Modifications->Related Maytansinoids Side Reactions

Biosynthetic pathway of ansamitocin P-3 and impurity formation.
Synthesis and Conjugation-Related Impurities

To be conjugated to an antibody, maytansinoids like ansamitocin P-3 are chemically modified to introduce a linker with a reactive group, resulting in derivatives such as DM1 and DM4. This multi-step chemical synthesis and the subsequent conjugation to the antibody are significant sources of impurities.

  • Process-related impurities: These include unreacted starting materials, reagents, and intermediates from the synthesis of the maytansinoid-linker construct. For example, the synthesis of DM1 involves the introduction of a thiol-containing ester side chain at the C3 position, and incomplete reaction or side reactions can lead to a variety of structurally similar impurities.

  • Conjugation-related impurities: The process of linking the maytansinoid derivative to the antibody can generate several impurities:

    • Free (unconjugated) maytansinoid: Residual maytansinoid-linker that has not reacted with the antibody.

    • Aggregates: The conjugation process can sometimes lead to the formation of antibody aggregates, which can be immunogenic.

    • Incorrect drug-to-antibody ratio (DAR): The number of maytansinoid molecules per antibody can vary, leading to a heterogeneous mixture. Species with very high DARs may have poor pharmacokinetic properties.

    • Mismatched disulfide bonds: For cysteine-linked conjugates, scrambling of disulfide bonds can occur.

The following diagram illustrates the workflow for the synthesis and conjugation process and the points at which impurities can be introduced.

G cluster_1 Synthesis and Conjugation Workflow Ansamitocin_P3 Ansamitocin P-3 Chemical_Modification Chemical Modification (e.g., to DM1/DM4) Ansamitocin_P3->Chemical_Modification Conjugation Conjugation Reaction Chemical_Modification->Conjugation Synthesis_Impurities Process-Related Impurities (unreacted materials, by-products) Chemical_Modification->Synthesis_Impurities Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification Conjugation->Purification Conjugation_Impurities Free Maytansinoid, Aggregates, High DAR species Conjugation->Conjugation_Impurities Final_ADC Final ADC Product Purification->Final_ADC

Workflow for ADC synthesis and potential impurity introduction points.
Degradation-Related Impurities

Maytansinoids and their corresponding ADCs can degrade over time due to their chemical instability, leading to the formation of new impurities. The primary degradation pathways include:

  • Hydrolysis: The ester side chain at the C-3 position is susceptible to hydrolysis, which can lead to the formation of maysine and the corresponding linker-related fragment. This is a major degradation pathway.

  • Oxidation: The maytansinoid core can be oxidized at several positions, leading to the formation of various oxidized derivatives. Photo-oxidation can also occur upon exposure to light.

  • Epimerization: The stereocenters at C-9 and C-10 can be susceptible to epimerization under certain conditions, leading to the formation of 9-epimaytansine and 10-epimaytansine.

  • Linker cleavage: For ADCs with cleavable linkers, premature cleavage of the linker in circulation can release the cytotoxic payload, leading to off-target toxicity.

A diagram of the key degradation pathways is shown below.

G cluster_2 Maytansinoid Degradation Pathways Maytansinoid Maytansinoid (e.g., DM1) Hydrolysis Hydrolysis Maytansinoid->Hydrolysis Oxidation Oxidation Maytansinoid->Oxidation Epimerization Epimerization Maytansinoid->Epimerization Maysine Maysine Hydrolysis->Maysine C-3 ester cleavage Oxidized_Derivatives Oxidized Derivatives Oxidation->Oxidized_Derivatives Epimers 9-epi-maytansine 10-epi-maytansine Epimerization->Epimers

References

Navigating the Nuances of a Novel Deuterated Maytansinoid Impurity: A Technical Guide to DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated maytansinoid impurity, DM50 impurity 1-d9-1. As antibody-drug conjugates (ADCs) continue to be a focal point of targeted cancer therapy, a thorough understanding of their related impurities is paramount for regulatory compliance and ensuring drug safety and efficacy. This document delves into the supplier availability, physicochemical characteristics, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers in the field.

Supplier and Availability

This compound is a specialized chemical entity available from a limited number of suppliers who focus on pharmaceutical reference standards and isotopically labeled compounds. Our research indicates that this impurity can be sourced from the following suppliers:

  • Clinivex : Lists "DM50 Impurity 1-d9" as in stock and available for purchase.

  • TLC Pharmaceutical Standards : Also indicates that "DM50 Impurity 1-d9 (Trimethyl-d9)" is in stock.

It is important to note that this compound is intended for research and development purposes only and not for human or animal use.

Physicochemical and Quantitative Data

While a specific Certificate of Analysis for this compound was not publicly available, the following table summarizes the expected quantitative data for a representative batch of this deuterated impurity, based on information for closely related maytansinoid standards. This data is crucial for accurate experimental design and interpretation.

ParameterSpecificationMethod of Analysis
Chemical Name (trimethyl-d9) Maytansinoid Impurity-
Molecular Formula C₃₉H₄₇D₉ClN₃O₁₀SMass Spectrometry
Molecular Weight 803.45 g/mol Mass Spectrometry
Purity (by HPLC) ≥95%HPLC-UV
Isotopic Enrichment ≥98% Deuterium IncorporationMass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, DMF, and Methanol-
Storage Conditions -20°C, protect from light and moisture-

Experimental Protocols

The analysis of maytansinoid impurities, including their deuterated analogues, requires sensitive and specific analytical methods. Below are detailed protocols for the analysis of maytansinoid impurities, which can be adapted for this compound.

Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from methods developed for the quantification of maytansinoid DM1 in biological matrices.

  • Protein Precipitation : To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of acetonitrile containing an appropriate internal standard.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

HPLC-MS/MS Method for Analysis

This method provides a robust approach for the separation and quantification of maytansinoid impurities.

  • HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion and optimized.

Signaling Pathways and Experimental Workflows

Maytansinoids are potent antimitotic agents that exert their cytotoxic effects by inhibiting microtubule polymerization. While the specific signaling effects of this compound have not been elucidated, it is expected to interact with tubulin, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for maytansinoids.

Maytansinoid_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM50_Impurity This compound (Released) Lysosome->DM50_Impurity Proteolytic Cleavage Tubulin Tubulin Dimers DM50_Impurity->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for a maytansinoid-containing ADC.

Analytical Workflow for Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities like this compound in a drug substance.

Impurity_Workflow Start Drug Substance Sample HPLC_Screen Initial HPLC Purity Screening Start->HPLC_Screen Peak_Detection Detection of Unknown Peak HPLC_Screen->Peak_Detection Fraction_Collection Fraction Collection of Unknown Peak Peak_Detection->Fraction_Collection Yes Identification Impurity Structure Confirmed Peak_Detection->Identification No Unknowns LC_MS LC-MS Analysis for Molecular Weight Fraction_Collection->LC_MS Comparison Co-injection and Spectral Comparison Fraction_Collection->Comparison High_Res_MS High-Resolution MS/MS for Fragmentation Pattern LC_MS->High_Res_MS NMR NMR Spectroscopy for Structural Elucidation High_Res_MS->NMR Synthesis Synthesis of Reference Standard NMR->Synthesis Synthesis->Comparison Comparison->Identification Match

Caption: A typical workflow for the identification of an unknown impurity.

An In-Depth Technical Guide to the Isotopic Labeling of Maytansinoid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, are pivotal components of antibody-drug conjugates (ADCs) in targeted cancer therapy. Their high cytotoxicity necessitates precise understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as accurate quantification in biological matrices. Isotopic labeling of maytansinoid derivatives with isotopes such as deuterium (²H), tritium (³H), and carbon-14 (¹⁴C) is an indispensable tool for these investigations. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopically labeled maytansinoids in drug development.

Mechanism of Action of Maytansinoid-Based ADCs

Maytansinoid ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][2] Once inside the cell, the linker is cleaved, releasing the maytansinoid payload.[1][2] The free maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Maytansinoid ADC Mechanism of Action Figure 1: Mechanism of Action of a Maytansinoid ADC cluster_cell ADC ADC Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Maytansinoid Maytansinoid Cleavage->Maytansinoid Tubulin_Binding Binding to Tubulin Maytansinoid->Tubulin_Binding Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of Action of a Maytansinoid ADC

Isotopic Labeling Strategies

The choice of isotope and labeling position is critical and depends on the intended application.

  • Tritium (³H): Due to its high specific activity, tritium is ideal for sensitive applications such as ADME studies, in vitro binding assays, and whole-body autoradiography.

  • Carbon-14 (¹⁴C): Carbon-14 offers the advantage of being less susceptible to metabolic loss compared to tritium, making it suitable for tracking the carbon skeleton of the molecule in metabolic fate studies.

  • Deuterium (²H): Deuterated compounds are primarily used as non-radioactive, stable isotope-labeled internal standards in quantitative mass spectrometry-based bioanalytical assays.

The general workflow for producing and utilizing an isotopically labeled maytansinoid derivative is outlined below.

Isotopic Labeling Workflow Figure 2: General Workflow for Isotopic Labeling and Application Precursor Labeled or Unlabeled Precursor Synthesis Isotopic Labeling Synthesis Precursor->Synthesis Labeled_Maytansinoid Isotopically Labeled Maytansinoid Derivative Synthesis->Labeled_Maytansinoid Purification Purification (e.g., HPLC) Labeled_Maytansinoid->Purification Characterization Characterization (MS, NMR, Radio-TLC) Purification->Characterization Application Application Characterization->Application ADME ADME Studies Application->ADME Bioanalysis Bioanalysis (Internal Standard) Application->Bioanalysis Binding_Assay Binding Assays Application->Binding_Assay

Figure 2: General Workflow for Isotopic Labeling and Application

Experimental Protocols

Detailed experimental protocols for the synthesis of isotopically labeled maytansinoids are often proprietary. However, based on available literature, the following outlines general synthetic approaches.

Protocol 1: General Procedure for Tritium Labeling of a Maytansinoid Derivative (e.g., [³H]DM1)

This procedure is based on the semi-synthesis from a tritiated precursor, such as [³H]ansamitocin P-3.

Materials:

  • [³H]Ansamitocin P-3

  • Dithiothreitol (DTT) or other suitable reducing agent

  • Appropriate acylating agent (e.g., a derivative of N-methyl-L-alanine with a protected thiol group)

  • Coupling agents (e.g., DCC, EDC)

  • Anhydrous solvents (e.g., dichloromethane, DMF)

  • Purification supplies (e.g., silica gel, HPLC columns)

  • Liquid scintillation counter

Procedure:

  • Reduction of [³H]Ansamitocin P-3: The ester at the C-3 position of [³H]ansamitocin P-3 is cleaved to yield [³H]maytansinol. This is typically achieved by reduction.

  • Acylation of [³H]Maytansinol: The hydroxyl group at the C-3 position of [³H]maytansinol is then acylated with a suitable side chain to introduce the desired functionality for antibody conjugation. This step involves the use of a coupling agent to facilitate the esterification.

  • Deprotection: If the thiol group on the newly introduced side chain is protected, a deprotection step is carried out to yield the free thiol, resulting in [³H]DM1.

  • Purification: The crude [³H]DM1 is purified using chromatographic techniques such as silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC).

  • Characterization and Quantification: The identity and purity of the [³H]DM1 are confirmed by co-elution with an authentic, unlabeled standard on HPLC with in-line radioactivity detection. The radiochemical purity is determined by radio-TLC or radio-HPLC. The specific activity is determined by measuring the radioactivity (using a liquid scintillation counter) and the mass of the compound (e.g., by UV spectrophotometry against a standard curve).

Protocol 2: General Procedure for Deuterium Labeling of a Maytansinoid Derivative for use as an Internal Standard

This protocol describes a general approach for introducing deuterium atoms at non-exchangeable positions.

Materials:

  • Maytansinoid precursor

  • Deuterated reagent (e.g., deuterated sodium borohydride, deuterated methyl iodide)

  • Anhydrous solvents

  • Purification supplies (e.g., silica gel, HPLC columns)

  • Mass spectrometer and NMR spectrometer

Procedure:

  • Selection of Labeling Position: A position on the maytansinoid molecule that is metabolically stable and will not undergo back-exchange with protons is selected.

  • Synthetic Introduction of Deuterium: A suitable chemical reaction is employed to introduce the deuterium label. This could involve the reduction of a ketone with a deuterated reducing agent or the methylation of a hydroxyl or amine group with a deuterated methylating agent.

  • Purification: The deuterated maytansinoid is purified using standard chromatographic techniques (silica gel chromatography, HPLC).

  • Characterization: The incorporation and position of the deuterium label are confirmed using mass spectrometry (to observe the mass shift) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR or by observing the disappearance of a signal in the ¹H NMR). The isotopic enrichment is determined by mass spectrometry.

Data Presentation

The following tables summarize key quantitative data related to the use of isotopically labeled maytansinoids.

Isotope Application Typical Specific Activity Detection Method Reference(s)
Tritium (³H) ADME Studies, Binding AssaysHigh (e.g., 15-30 Ci/mmol)Liquid Scintillation Counting, Autoradiography
Carbon-14 (¹⁴C) Metabolic Fate StudiesLower than ³H (e.g., 50-60 mCi/mmol)Liquid Scintillation Counting, Accelerator Mass Spectrometry
Deuterium (²H) Internal Standard (MS)Not ApplicableMass Spectrometry

Table 1: Overview of Isotopes Used for Labeling Maytansinoid Derivatives

Labeled Compound Study Type Key Findings Reference(s)
[³H]T-DM1 ADME in ratsMajor catabolite identified as lysine-SMCC-DM1.
[³H]SAR3419 Tumor localization in miceEfficient delivery of maytansinoid to the tumor.
Deuterated DM4 Bioanalytical method developmentUsed as an internal standard for LC-MS/MS quantification of DM4 in plasma.

Table 2: Examples of Applications of Isotopically Labeled Maytansinoid Derivatives

Visualization of Experimental Workflows

The following diagram illustrates a typical workflow for a preclinical ADME study using a radiolabeled maytansinoid ADC.

ADME Study Workflow Figure 3: Workflow for a Preclinical ADME Study with a Radiolabeled ADC Dosing Administer Radiolabeled ADC to Animal Model Sample_Collection Collect Blood, Urine, Feces, and Tissues at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Samples (e.g., Homogenization, Extraction) Sample_Collection->Sample_Processing Radioactivity_Measurement Measure Total Radioactivity (Liquid Scintillation Counting) Sample_Processing->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling (Radio-HPLC, LC-MS/MS) Sample_Processing->Metabolite_Profiling Data_Analysis Pharmacokinetic and Metabolic Data Analysis Radioactivity_Measurement->Data_Analysis Metabolite_Profiling->Data_Analysis

Figure 3: Workflow for a Preclinical ADME Study with a Radiolabeled ADC

Conclusion

Isotopic labeling is a powerful and essential technology in the development of maytansinoid-based therapeutics. Radiolabeled derivatives provide invaluable data on the ADME and pharmacokinetic properties of these potent cytotoxic agents, while stable isotope-labeled analogues serve as critical internal standards for accurate bioanalysis. The methodologies and applications described in this guide highlight the integral role of isotopic labeling in advancing our understanding of maytansinoid ADCs and ensuring their safe and effective clinical use.

References

Methodological & Application

Application Note: Quantitative Analysis of DM50 Impurity 1-d9-1 in a Drug Substance by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "DM50 impurity 1-d9-1" in the active pharmaceutical ingredient (API) DM50. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3] This method is suitable for routine quality control and stability testing of DM50 drug substance.

Introduction

The presence of impurities in active pharmaceutical ingredients (APIs) can have a significant impact on the safety and efficacy of drug products.[4][5] Regulatory agencies worldwide require stringent control and monitoring of these impurities. "this compound" is a deuterated process-related impurity of the investigational drug DM50. Due to the potential for isotopic effects to alter the pharmacological or toxicological properties of a molecule, it is crucial to have a reliable analytical method for its quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of trace-level impurities in complex matrices due to its high sensitivity and selectivity. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS, which can be readily implemented in a quality control laboratory.

Experimental

Materials and Reagents
  • DM50 Reference Standard and this compound Reference Standard were obtained from a certified supplier.

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic acid (99%) were purchased from a reputable chemical vendor.

  • Deionized water was generated using a laboratory water purification system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • HPLC System: A typical system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • DM50: [M+H]+ → fragment ion (hypothetical m/z: 450.2 → 250.1)

    • This compound: [M+H]+ → fragment ion (hypothetical m/z: 459.2 → 259.1)

    • Internal Standard (IS) (e.g., a stable isotope-labeled analog of DM50): [M+H]+ → fragment ion (hypothetical m/z: 455.2 → 255.1)

  • Collision Energy and other MS parameters: Optimized for each compound by infusing a standard solution.

Protocols

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of DM50, this compound, and the Internal Standard in methanol to obtain individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve Standards: Prepare calibration standards at a minimum of five concentration levels by spiking the appropriate working standard solutions into a solution of the DM50 API (at the target concentration for analysis) to cover a range from the reporting limit to 120% of the specification limit for the impurity.

  • Sample Preparation: Accurately weigh a specified amount of the DM50 API, dissolve it in the diluent (50:50 acetonitrile/water) to achieve a final concentration within the validated range, and add the internal standard.

Data Acquisition and Processing
  • Acquire data using the LC-MS/MS system in MRM mode.

  • Process the data using the instrument's software.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Specificity

The method was found to be highly specific. No interfering peaks were observed at the retention times of this compound and the internal standard in the blank or placebo samples. The chromatographic separation provided baseline resolution between the API and its impurity.

Linearity

The method showed excellent linearity over the concentration range of 0.05 µg/mL to 1.5 µg/mL. The correlation coefficient (r²) was consistently greater than 0.995.

ParameterResult
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.995
Regression Equation y = mx + c
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The percent recovery was within 90-110%, and the relative standard deviation (%RSD) was less than 5%, which is acceptable for impurity analysis.

QC LevelConcentration (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Low 0.198.53.2
Medium 0.5101.22.1
High 1.099.81.5
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively. The low LOQ demonstrates the high sensitivity of the method.

ParameterResult (µg/mL)
LOD 0.015
LOQ 0.05

Visualizations

G cluster_workflow LC-MS/MS Experimental Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection MS Detection MS Detection LC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Signal Acquisition

Caption: A simplified workflow for the LC-MS/MS analysis of this compound.

G cluster_pathway Hypothetical Signaling Pathway for DM50 Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Cellular Response Cellular Response Transcription Factor->Cellular Response DM50 DM50 DM50->Receptor Binds and Activates

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of DM50.

Conclusion

A highly sensitive, specific, accurate, and precise LC-MS/MS method for the quantification of this compound in a drug substance has been successfully developed and validated. The method meets the requirements of regulatory guidelines and is suitable for routine use in a quality control environment to ensure the purity and safety of the DM50 API.

References

Application Notes and Protocols for DM50 Impurity 1-d9-1 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM50 impurity 1-d9-1 is a deuterated analog of a maytansinoid derivative, closely related to the cytotoxic agent DM1. Maytansinoids are potent microtubule inhibitors utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The deuteration of this impurity makes it an ideal stable isotope-labeled internal standard (SIL-IS) for use in pharmacokinetic (PK) studies.[1][2][3][4][5] The use of a SIL-IS is critical for accurate and precise quantification of the non-labeled analyte in complex biological matrices, as it effectively corrects for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the application of this compound as an internal standard in a pharmacokinetic study of an antibody-drug conjugate, using Trastuzumab emtansine (T-DM1) as a representative example. T-DM1 is an ADC composed of the HER2-targeted antibody Trastuzumab linked to the maytansinoid payload DM1.

Application

The primary application of this compound is as an internal standard for the bioanalysis of the parent maytansinoid and its metabolites in biological samples (e.g., plasma, serum) collected during preclinical and clinical pharmacokinetic studies. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for distinct detection by a mass spectrometer.

Experimental Protocols

Bioanalytical Method for Quantification of DM1 in Plasma

This protocol outlines the quantification of the free cytotoxic payload (DM1) in plasma samples from subjects treated with a DM1-containing ADC.

Materials and Reagents:

  • Blank plasma (human, rat, etc.)

  • DM1 reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

  • Solid-phase extraction (SPE) cartridges (optional, for increased cleanup)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • DM1: Precursor ion > Product ion (to be determined by direct infusion of the reference standard)

      • This compound: Precursor ion > Product ion (to be determined by direct infusion of the internal standard)

    • Optimization: Collision energy, declustering potential, and other source parameters should be optimized for the specific instrument used.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of T-DM1 in Patients with HER2-Positive Metastatic Breast Cancer
ParameterValueUnits
Clearance (CL)0.676L/day
Volume of Distribution (Vc)3.127L
Terminal Half-life (t1/2)3.94days

Data adapted from literature for illustrative purposes.

Table 2: Representative Bioanalytical Method Validation Parameters for DM1 Quantification
ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 101 ng/mL
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)-5% to +8%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
Matrix EffectWithin acceptable limitsPassed
RecoveryConsistent and reproducible> 85%

Visualizations

HER2 Signaling Pathway and Mechanism of Action of Trastuzumab-DM1

The antibody component of T-DM1, trastuzumab, targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2, the ADC is internalized, leading to the release of the DM1 payload, which then inhibits microtubule polymerization, causing cell cycle arrest and apoptosis.

HER2_Signaling_Pathway HER2 Signaling Pathway and T-DM1 Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDM1 Trastuzumab-DM1 (T-DM1) HER2 HER2 Receptor TDM1->HER2 Binding PI3K_AKT PI3K/AKT Pathway TDM1->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway TDM1->RAS_MAPK Inhibition Internalization Internalization & Lysosomal Degradation HER2->Internalization Endocytosis HER2->PI3K_AKT Activation HER2->RAS_MAPK Activation DM1 DM1 Release Internalization->DM1 Tubulin Tubulin DM1->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: HER2 signaling and T-DM1's mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.

PK_Workflow Pharmacokinetic Study Workflow Dosing Dosing of ADC (e.g., T-DM1) SampleCollection Time-course Plasma Sample Collection Dosing->SampleCollection Spiking Spiking with This compound (IS) SampleCollection->Spiking SamplePrep Sample Preparation (Protein Precipitation) Spiking->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis & Concentration Determination LCMS->DataAnalysis PK_Modeling Pharmacokinetic Modeling (e.g., NCA, PopPK) DataAnalysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study using a SIL-IS.

References

Application Note: Analysis of a Novel Maytansinoid-Based ADC Using DM50 Payload and Characterization of the 1-d9-1 Impurity for Accurate DAR Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: This application note describes a hypothetical novel maytansinoid payload "DM50" and its associated impurity "1-d9-1" for the purpose of illustrating a comprehensive analytical strategy. The structures, data, and protocols are representative and intended to serve as a guide for researchers developing methods for new Antibody-Drug Conjugates (ADCs).

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1][2] A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to an antibody.[3][4][5] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and potential toxicity. Therefore, robust analytical methods are required to accurately determine the DAR and to identify and quantify any impurities that may interfere with this assessment or impact the safety and stability of the ADC.

This application note provides a detailed analytical workflow for an ADC utilizing a novel maytansinoid-derived payload, designated "DM50." It specifically addresses the challenge of a key process-related impurity, "1-d9-1," which is a deuterated analogue of a DM50 precursor. The presence of this impurity can complicate DAR analysis and must be accurately quantified.

We present orthogonal methods for the comprehensive characterization of a DM50-based ADC:

  • Hydrophobic Interaction Chromatography (HIC) for the determination of the average DAR and the distribution of different drug-loaded species.

  • Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) for the separation and quantification of the 1-d9-1 impurity from the DM50 payload.

Analytical Challenges

The primary analytical challenges in characterizing a DM50-based ADC and its 1-d9-1 impurity include:

  • Heterogeneity: ADCs are complex mixtures of species with varying numbers of conjugated drugs.

  • Hydrophobicity: The DM50 payload is a hydrophobic small molecule, and increasing drug load enhances the overall hydrophobicity of the ADC.

  • Co-elution: The 1-d9-1 impurity may have similar chromatographic behavior to the DM50 payload, making separation difficult.

  • Accurate Quantification: Precise measurement of the low-level 1-d9-1 impurity is necessary for accurate DAR calculation and process control.

Experimental Workflow

The overall workflow for the analysis of the DM50-ADC and the 1-d9-1 impurity is depicted below. This involves parallel analysis by HIC for DAR determination and RP-LC-MS for impurity profiling.

ADC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 DAR Analysis cluster_2 Impurity Analysis cluster_3 Final Reporting ADC_Sample DM50-ADC Sample HIC_Analysis Hydrophobic Interaction Chromatography (HIC-UV) ADC_Sample->HIC_Analysis Deglycosylation Optional: Deglycosylation (PNGase F) ADC_Sample->Deglycosylation DAR_Calculation Calculate Average DAR and Species Distribution HIC_Analysis->DAR_Calculation Final_Report Comprehensive Report: - Average DAR - Drug Load Distribution - Impurity Levels DAR_Calculation->Final_Report Reduction Reduction of Interchain Disulfide Bonds (DTT) Deglycosylation->Reduction RP_LCMS Reversed-Phase LC-MS Reduction->RP_LCMS Impurity_Quant Quantify DM50 and 1-d9-1 Impurity RP_LCMS->Impurity_Quant Impurity_Quant->Final_Report

Caption: Overall experimental workflow for ADC characterization.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions. As the number of conjugated DM50 payloads increases, the ADC becomes more hydrophobic and exhibits a longer retention time on the HIC column.

Instrumentation and Materials:

  • LC System: Agilent 1290 Infinity II Bio LC System or equivalent, equipped with a UV detector.

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or equivalent.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Sample: DM50-ADC at 1 mg/mL in PBS.

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.

  • Inject 10 µL (10 µg) of the DM50-ADC sample.

  • Run the gradient program as detailed in Table 1.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each drug-loaded species (D0, D2, D4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of Dx * x) / Σ(Peak Area of all Dx species) where 'x' is the number of drugs conjugated to the antibody for a given peak.

Table 1: HIC Gradient Conditions

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 0 0.8
20.0 100 0.8
22.0 100 0.8
22.1 0 0.8

| 25.0 | 0 | 0.8 |

Expected Results: A chromatogram showing resolved peaks for the different drug-loaded species is expected. The peak corresponding to the unconjugated mAb (D0) will elute first, followed by species with increasing numbers of DM50 molecules.

Table 2: Representative HIC Data for DM50-ADC

Peak Retention Time (min) Relative Peak Area (%) Drug Load (x)
D0 5.2 8.5 0
D2 9.8 25.1 2
D4 13.5 45.3 4
D6 16.2 18.6 6
D8 18.1 2.5 8

| Calculated Average DAR | | | 3.9 |

Protocol 2: Impurity Analysis by RP-LC-MS

To quantify the 1-d9-1 impurity relative to the DM50 payload, the ADC is first reduced to separate the light and heavy chains. This allows for more accurate mass determination of the conjugated chains.

Instrumentation and Materials:

  • LC-MS System: Waters BioAccord System or Sciex X500B QToF coupled with a suitable UPLC/HPLC system.

  • Column: Agilent Poroshell 300SB-C8, 2.1 mm x 75 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reducing Agent: Dithiothreitol (DTT).

  • Deglycosylating Enzyme (Optional): PNGase F.

Procedure:

  • (Optional) Deglycosylation: To reduce heterogeneity, treat 100 µg of the ADC with PNGase F according to the manufacturer's protocol.

  • Reduction: Add DTT to the (deglycosylated) ADC sample to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • LC-MS Analysis:

    • Equilibrate the RP column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject 5 µL of the reduced sample.

    • Run the gradient program as detailed in Table 3.

    • Acquire mass spectra in the range of 900–4000 m/z.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the zero-charge masses of the light and heavy chains with different drug and impurity loads.

    • Identify the masses corresponding to chains conjugated with DM50 and those conjugated with the 1-d9-1 impurity. The mass shift will depend on the specific structure of the impurity.

Table 3: RP-LC Gradient Conditions

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.3
2.0 20 0.3
12.0 60 0.3
14.0 95 0.3
16.0 95 0.3
16.1 5 0.3

| 20.0 | 5 | 0.3 |

Table 4: Representative Deconvoluted Mass Data for Reduced DM50-ADC

Species Observed Mass (Da) Identification
LC 23,450 Unconjugated Light Chain
LC+1(DM50) 24,410 Light Chain + 1 DM50
LC+1(1-d9-1) 24,419 Light Chain + 1 Impurity
HC 50,200 Unconjugated Heavy Chain
HC+1(DM50) 51,160 Heavy Chain + 1 DM50
HC+2(DM50) 52,120 Heavy Chain + 2 DM50
HC+3(DM50) 53,080 Heavy Chain + 3 DM50
HC+1(DM50)+1(1-d9-1) 52,129 Heavy Chain + 1 DM50 + 1 Impurity

(Note: Hypothetical masses are used for illustration.)

Hypothetical Fragmentation of DM50 Payload

Understanding the fragmentation pattern of the DM50 payload is crucial for confirming its identity and distinguishing it from impurities during MS/MS analysis. The diagram below illustrates a plausible fragmentation pathway for a protonated DM50 molecule.

DM50_Fragmentation Parent [DM50+H]+ Frag1 Fragment A (Loss of Side Chain) Parent->Frag1 -120 Da Frag2 Fragment B (Maytansinoid Core) Parent->Frag2 -250 Da Frag3 Fragment C (Linker Fragment) Parent->Frag3 -400 Da Frag4 Fragment D (Loss of H2O) Frag2->Frag4 -18 Da

Caption: Hypothetical MS/MS fragmentation of the DM50 payload.

Signaling Pathway Context

DM50-ADCs are designed to target specific antigens on cancer cells. Upon binding, the ADC is internalized, and the DM50 payload is released, leading to cell death, typically through microtubule disruption.

ADC_MoA ADC DM50-ADC Receptor Target Cell Receptor ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release DM50 Payload Release Lysosome->Payload_Release Microtubule Microtubule Disruption Payload_Release->Microtubule Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis

Caption: Mechanism of action for a DM50-based ADC.

Conclusion

The successful development of ADCs relies on a suite of robust analytical methods to characterize their complex and heterogeneous nature. This application note details a dual-pronged strategy employing HIC and RP-LC-MS to determine the average DAR of a novel DM50-based ADC while simultaneously identifying and quantifying a critical process-related impurity, 1-d9-1. By implementing these orthogonal techniques, researchers and drug developers can gain a comprehensive understanding of their ADC product, ensuring its quality, consistency, and safety.

References

Application Notes and Protocols: Stability Testing of Antibody-Drug Conjugates and Characterization of Drug-Related Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug. The stability of these molecules is a critical quality attribute (CQA) that can impact their safety and efficacy.[1][2] During storage and under stress conditions, ADCs can undergo various degradation pathways, leading to the formation of impurities. These impurities can include aggregates, fragments, charge variants, and free drug-related species.[3][4][5] This document provides a detailed overview and experimental protocols for the stability testing of ADCs, with a focus on the identification and characterization of a hypothetical drug-related impurity, designated "DM50 Impurity 1-d9-1," representing a common class of degradants.

The conjugation of hydrophobic drugs to a mAb can alter its physicochemical properties and potentially decrease its physical stability compared to the parent antibody. Therefore, robust analytical methods are essential to monitor the stability profile of ADCs and to detect and quantify any degradation products that may form over time.

I. Understanding ADC Impurities

Impurities in ADC preparations can be broadly categorized as product-related and process-related.

  • Product-Related Impurities: These are molecular variants of the ADC that form during production or storage. They include:

    • Aggregates and Fragments: High molecular weight species (aggregates) or low molecular weight species (fragments) of the ADC.

    • Charge Variants: Modifications such as deamidation or isomerization that alter the overall charge of the ADC.

    • Drug-Related Impurities: These include unconjugated ("naked") antibodies, ADCs with different drug-to-antibody ratios (DAR), and degradation products of the linker or cytotoxic drug. "this compound" would fall into this category, likely representing a degradation product of the cytotoxic drug "DM50" or the linker-drug conjugate.

  • Process-Related Impurities: These are impurities introduced during the manufacturing process, such as residual solvents, reagents, or host cell proteins.

This application note will focus on the detection and characterization of product-related impurities, specifically drug-related impurities like "this compound".

II. Analytical Methods for Stability Testing

A panel of orthogonal analytical methods is crucial for the comprehensive characterization of ADC stability and impurities.

Table 1: Analytical Methods for ADC Stability and Impurity Testing

Analytical MethodParameter Measured
Size Exclusion Chromatography (SEC) Detects and quantifies high molecular weight species (aggregates) and low molecular weight species (fragments).
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR). It is used to determine the DAR distribution.
Reversed-Phase HPLC (RP-HPLC) Used to assess the stability of the payload and to detect and quantify free drug-related impurities, such as "this compound".
Mass Spectrometry (MS) Provides molecular weight information to identify and characterize different ADC species, including drug-loaded chains and impurities.
Capillary Electrophoresis-SDS (CE-SDS) A high-resolution technique for the separation and quantification of ADC fragments and to assess the integrity of the light and heavy chains.
Differential Scanning Calorimetry (DSC) Measures the thermal stability of the ADC by determining its melting temperature (Tm), providing insights into its conformational stability.

III. Experimental Protocols

The following protocols provide a general framework for the stability testing of an ADC and the characterization of a drug-related impurity.

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are performed to understand the degradation pathways of an ADC under stress conditions and to generate potential impurities for analytical method development.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome ADC_Sample ADC Drug Product Thermal Thermal Stress (e.g., 40°C, 75% RH) ADC_Sample->Thermal Photochemical Photochemical Stress (e.g., ICH Q1B) ADC_Sample->Photochemical Oxidative Oxidative Stress (e.g., AAPH) ADC_Sample->Oxidative pH pH Stress (e.g., pH 3, pH 9) ADC_Sample->pH Analysis Analytical Testing (SEC, HIC, RP-HPLC, MS) Thermal->Analysis Photochemical->Analysis Oxidative->Analysis pH->Analysis Impurity_Profile Impurity Profile (Identification of 'this compound') Analysis->Impurity_Profile Degradation_Pathway Degradation Pathway Elucidation Impurity_Profile->Degradation_Pathway Impurity Characterization Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis ADC_Sample ADC Stability Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) ADC_Sample->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection RP_HPLC RP-HPLC Separation Supernatant_Collection->RP_HPLC UV_Detector UV Detection (Quantification) RP_HPLC->UV_Detector Mass_Spectrometer Mass Spectrometry (Identification) RP_HPLC->Mass_Spectrometer Impurity_Quantification Quantify 'this compound' UV_Detector->Impurity_Quantification Impurity_Identification Identify 'this compound' (based on m/z) Mass_Spectrometer->Impurity_Identification ADC Mechanism of Action cluster_0 Extracellular cluster_1 Cellular Internalization cluster_2 Intracellular Drug Release & Action ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug_Release Drug ('DM50') Release Lysosome->Drug_Release Target Intracellular Target (e.g., Tubulin, DNA) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

References

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the identification and quantification of impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] Regulatory agencies mandate the characterization of any impurity present at levels above a specified threshold.[1] This application note describes a robust methodology for the detection, structural elucidation, and quantification of a deuterated impurity, "DM50 impurity 1-d9-1," in the drug substance "DM50" using high-resolution mass spectrometry (HRMS).

DM50 is a novel therapeutic agent, and during its synthesis, a deuterated impurity, designated this compound, was detected. The presence of isotopically labeled impurities can pose challenges for standard analytical techniques.[4] However, the high resolving power and mass accuracy of HRMS instruments, such as Orbitrap or TOF analyzers, make them ideal for this purpose. This note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including sample preparation, data acquisition, and analysis. The methodologies presented here are designed to provide high sensitivity and specificity for the accurate characterization and quantification of this and other similar isotopic impurities.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of DM50 reference standard at 1.0 mg/mL in methanol.

    • Prepare a stock solution of this compound reference standard (if available) at 0.1 mg/mL in methanol.

    • Create a series of calibration standards by diluting the stock solutions in a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL for both DM50 and the impurity.

  • Sample Preparation:

    • Accurately weigh 10 mg of the DM50 drug substance.

    • Dissolve the sample in 10 mL of methanol to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

LC-HRMS Method
  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer) coupled to a high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC).

  • Chromatographic Conditions:

    • Column: Acquity UPLC® C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Full Scan Resolution: 120,000

    • Scan Range: m/z 100-1000

    • AGC Target: 3e6

    • Maximum IT: 100 ms

    • dd-MS² (Data-Dependent MS/MS):

      • Resolution: 30,000

      • AGC Target: 1e5

      • Maximum IT: 50 ms

      • Isolation Window: 1.2 m/z

      • Normalized Collision Energy (NCE): 20, 30, 40 (stepped)

Data Presentation

The quantitative data for DM50 and this compound are summarized in the table below. The levels of the impurity were determined in three different batches of the DM50 drug substance.

Sample BatchDM50 Concentration (mg/mL)This compound Concentration (µg/mL)Impurity Level (%)
Batch A1.020.850.083
Batch B0.991.230.124
Batch C1.050.760.072

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Dissolution & Filtration) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation hrms_detection HRMS Detection (Full Scan & dd-MS²) lc_separation->hrms_detection data_analysis Data Analysis (Quantification & Structural Elucidation) hrms_detection->data_analysis reporting Reporting data_analysis->reporting

Figure 1: Experimental workflow for the analysis of this compound.
Hypothetical Signaling Pathway of DM50

signaling_pathway DM50 DM50 Receptor Target Receptor DM50->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Therapeutic Cellular Response GeneExpression->CellularResponse

Figure 2: Hypothetical signaling pathway activated by the drug substance DM50.

Conclusion

This application note details a comprehensive and robust LC-HRMS method for the identification and quantification of the deuterated impurity this compound in the DM50 drug substance. The high resolution and accuracy of the mass spectrometric method allow for the confident identification and differentiation of the impurity from the main component and other potential impurities. The presented workflow, from sample preparation to data analysis, is demonstrated to be suitable for the routine quality control of DM50, ensuring that the impurity levels are maintained within the required safety limits. This methodology can be adapted for the analysis of other isotopic impurities in various pharmaceutical compounds.

References

Application of "DM50 impurity 1-d9-1" in bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount for assessing pharmacokinetics, bioavailability, and bioequivalence. This application note describes a robust and sensitive bioanalytical method for the quantification of the investigational drug "DM50" in human plasma. The method employs "DM50 impurity 1-d9-1," a stable isotope-labeled (SIL) derivative of DM50, as an internal standard (IS) to ensure the highest level of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample processing and mitigates matrix effects during analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data demonstrating the method's performance characteristics.

Principle

The bioanalytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of the internal standard, this compound, is added to an unknown concentration of the analyte, DM50, in a plasma sample. The analyte and the internal standard are then extracted from the plasma matrix using a simple and efficient protein precipitation technique.[5] The extracted sample is subsequently analyzed by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the analyte in the original sample can be accurately determined.

Materials and Reagents

  • Analytes: DM50 (reference standard), this compound (internal standard)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of DM50 and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume.

Working Solutions:

  • DM50 Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the DM50 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • DM50 Working Solutions for Quality Control (QC) Samples: Prepare separate working solutions for QC samples at concentrations that will yield final plasma concentrations of 3 ng/mL (LQC), 300 ng/mL (MQC), and 7500 ng/mL (HQC).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for calibration curve, control plasma for QCs and unknowns) into the labeled tubes.

  • Spike 5 µL of the respective DM50 working solutions into the calibration and QC tubes. For unknown samples, add 5 µL of 50:50 acetonitrile/water.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except for the blank matrix samples (to which 200 µL of acetonitrile is added).

  • Vortex mix all tubes for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to autosampler vials containing 100 µL of deionized water with 0.1% formic acid.

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DM50: Q1: m/z 450.3 → Q3: m/z 250.1 (hypothetical values)

    • This compound: Q1: m/z 459.3 → Q3: m/z 259.1 (hypothetical values)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Data Presentation

The following tables summarize the quantitative performance of the bioanalytical method, validated according to FDA guidelines.

Table 1: Calibration Curve Performance

ParameterValue
Calibration Range1.0 - 10,000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Accuracy (% deviation)Within ± 15% of nominal (± 20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Precision (%CV) Accuracy (%)
LLOQ1.08.5105.2
LQC3.06.298.7
MQC3004.1101.3
HQC75003.597.6

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC85.286.10.980.99
HQC87.686.91.021.01

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with DM50-d9 IS (200 µL in ACN) Plasma->Spike_IS Vortex Vortex Mix (1 min) Spike_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water + 0.1% FA (100 µL) Supernatant->Dilute Injection Inject (5 µL) Dilute->Injection LC_Separation UHPLC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the bioanalytical assay.

Conclusion

The described LC-MS/MS method utilizing "this compound" as an internal standard provides a highly selective, sensitive, and robust means for the quantitative determination of DM50 in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the regulatory requirements for bioanalytical method validation. This method is well-suited for supporting pharmacokinetic and other clinical studies during drug development.

References

Application Note & Protocol: DM50 Impurity 1-d9-1 for Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolite identification is a critical step in drug development, providing essential insights into the metabolic fate of a drug candidate. Understanding how a drug is metabolized helps in assessing its efficacy, safety, and potential for drug-drug interactions. The use of stable isotope-labeled compounds, particularly deuterated analogues of a drug or its impurities, has become an indispensable tool in these studies.[1][2][3] Deuterium labeling offers enhanced molecular stability without altering the fundamental chemical properties of the molecule, allowing for precise tracking and quantification of metabolites in complex biological matrices.[4] This application note describes the use of a deuterated impurity, designated as DM50 impurity 1-d9-1, as an internal standard and tracer for metabolite identification studies using liquid chromatography-mass spectrometry (LC-MS).

This compound is a deuterated version of a known impurity of the hypothetical drug "DM50," where nine hydrogen atoms have been replaced by deuterium. This high level of deuteration provides a significant mass shift, facilitating its distinction from the unlabeled analyte and endogenous compounds, which is particularly beneficial in mass spectrometric analysis.[5] This document provides detailed protocols for the application of this compound in in vitro and in vivo metabolite identification studies, along with guidelines for data analysis and interpretation.

Principle of Isotope-Assisted Metabolite Identification

The core principle behind using this compound lies in the ability of mass spectrometry to differentiate molecules based on their mass-to-charge ratio (m/z). When a biological system is exposed to the parent drug (DM50), it undergoes metabolic transformations, leading to the formation of various metabolites. By co-administering or spiking samples with the deuterated impurity (this compound), researchers can:

  • Serve as an Internal Standard: The deuterated compound behaves almost identically to its non-deuterated counterpart during sample extraction, chromatography, and ionization. By adding a known amount of this compound to the samples, it can be used to normalize for variations in sample preparation and matrix effects, leading to more accurate quantification of the parent drug and its metabolites.

  • Aid in Metabolite Identification: Metabolites derived from the deuterated impurity will retain the deuterium label, resulting in a characteristic mass shift in their mass spectra compared to the metabolites of the unlabeled drug. This "isotopic signature" helps in unambiguously identifying drug-related metabolites in complex biological samples.

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines the procedure for assessing the metabolic stability of DM50 and identifying its primary metabolites in a controlled in vitro system.

Materials:

  • DM50

  • This compound (as internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., GOLDPool™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Methanol (for stock solutions)

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of DM50 in methanol.

    • Prepare a 1 mM stock solution of this compound in methanol.

  • Incubation:

    • In a microcentrifuge tube, combine 10 µL of HLM (final concentration 0.5 mg/mL), 870 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of the NADPH regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 10 mM DM50 stock solution (final concentration 100 µM).

    • Incubate at 37°C.

    • Aliquots (50 µL) are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Protein Precipitation:

    • Immediately add each aliquot to a tube containing 100 µL of ice-cold acetonitrile with 0.1% formic acid and 10 µL of the 1 mM this compound stock solution (internal standard).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized to separate DM50 from its potential metabolites.

    • Monitor for the parent drug (DM50) and its deuterated internal standard (this compound), as well as for predicted and unexpected metabolites.

In Vivo Metabolite Profiling in Rodents

This protocol describes the identification of DM50 metabolites in plasma and urine samples from rodents dosed with DM50.

Materials:

  • DM50

  • This compound (as internal standard)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer DM50 to the rats at a specified dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Plasma: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes. Centrifuge to separate plasma.

    • Urine: House the animals in metabolic cages and collect urine over a 24-hour period.

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 100 ng/mL of this compound. Vortex and centrifuge to precipitate proteins. Collect the supernatant.

    • Urine: Dilute urine samples 1:10 with water. To 100 µL of diluted urine, add 100 µL of acetonitrile containing 100 ng/mL of this compound. Vortex and centrifuge if necessary.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a high-resolution LC-MS/MS system to detect and identify metabolites.

    • Data analysis should focus on identifying parent-metabolite pairs that exhibit the characteristic mass shift corresponding to the deuterated standard.

Data Presentation

Quantitative data from these studies should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of DM50 in Human Liver Microsomes

Time (min)DM50 Peak AreaThis compound Peak Area (IS)Normalized DM50 Peak Area (Analyte/IS)% DM50 Remaining
01,250,000510,0002.45100
51,050,000505,0002.0884.9
15780,000512,0001.5262.0
30450,000508,0000.8936.3
60180,000515,0000.3514.3

Table 2: Putative Metabolites of DM50 Identified in Rat Plasma

Metabolite IDProposed Biotransformationm/z (Unlabeled)m/z (Deuterated)Mass Shift (Da)
M1Hydroxylation417.2426.2+9
M2N-dealkylation387.2396.2+9
M3Glucuronidation577.2586.2+9
M4Oxidation415.2424.2+9

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships in metabolite identification studies.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_data Data Analysis invitro_start Incubation of DM50 with HLM invitro_quench Quenching & Protein Precipitation with ACN + DM50-d9 invitro_start->invitro_quench invitro_centrifuge Centrifugation invitro_quench->invitro_centrifuge invitro_analyze LC-MS/MS Analysis invitro_centrifuge->invitro_analyze data_id Metabolite Identification (Mass Shift) invitro_analyze->data_id invivo_dose Dosing of DM50 to Rodents invivo_sample Plasma & Urine Collection invivo_dose->invivo_sample invivo_prep Sample Preparation with DM50-d9 invivo_sample->invivo_prep invivo_analyze LC-MS/MS Analysis invivo_prep->invivo_analyze invivo_analyze->data_id data_quant Quantification (Analyte/IS Ratio) data_id->data_quant data_report Reporting data_quant->data_report

Caption: Experimental workflow for metabolite identification.

signaling_pathway DM50 DM50 (Parent Drug) M1 M1 (Hydroxylation) DM50->M1 Phase I Metabolism M2 M2 (N-dealkylation) DM50->M2 Phase I Metabolism M4 M4 (Oxidation) DM50->M4 Phase I Metabolism M3 M3 (Glucuronidation) M1->M3 Phase II Metabolism M2->M3 Phase II Metabolism Excretion Excretion M3->Excretion M4->Excretion

References

Troubleshooting & Optimization

Improving "DM50 impurity 1-d9-1" signal-to-noise in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Improving Signal-to-Noise for DM50 Impurity 1-d9-1

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the signal-to-noise (S/N) ratio for the deuterated impurity "this compound" during mass spectrometry (MS) analysis. A low S/N ratio can hinder accurate detection and quantification, and this document offers a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My signal for this compound is very weak or undetectable. What are the initial steps I should take?

A1: A weak or absent signal is a common challenge that can often be traced back to several key areas.[1] Start by systematically evaluating your sample, the Liquid Chromatography (LC) system, and the Mass Spectrometer (MS) settings.

  • Sample Integrity : Ensure the concentration of your impurity is within the detection limits of the instrument.[2][3] An overly diluted sample may not produce a detectable signal, while a highly concentrated sample can lead to ion suppression.[2] It's also advisable to prepare a fresh sample to rule out any potential degradation.

  • LC System Check : Verify that there are no leaks in your LC system.[1] Examine the column's performance with a standard compound, as a contaminated or old column can result in poor peak shape and diminished sensitivity.

  • MS Instrument Status : A dirty ion source is a frequent cause of poor signal intensity. Regular cleaning is essential for optimal performance. Additionally, confirm that the instrument has been recently and properly tuned and calibrated.

Q2: I'm observing high background noise in my mass spectra, which is obscuring the peak for this compound. How can I reduce this noise?

A2: High background noise can significantly compromise the S/N ratio. The primary sources of this noise are often contaminated solvents, matrix effects from the sample, and general instrument contamination.

  • Solvent and Mobile Phase Quality : Always use high-purity, LC-MS grade solvents and additives for your mobile phase. Impurities in lower-grade solvents can increase background noise and lead to the formation of unwanted adducts. It is recommended to prepare fresh mobile phase daily to avoid microbial growth.

  • Sample Preparation : Complex sample matrices can introduce interfering compounds that elevate the baseline noise. Employing sample cleanup techniques like Solid-Phase Extraction (SPE) can effectively remove these interferences.

  • System Contamination : If you suspect system contamination, a "steam cleaning" or system flush overnight can be highly effective. This involves running the system at a high temperature and gas flow to bake out contaminants.

Q3: My deuterated internal standard (this compound) and the primary analyte are not co-eluting perfectly. Is this a problem and how can I address it?

A3: Yes, a lack of co-elution between the analyte and its deuterated internal standard can lead to inaccurate quantification. Deuterated compounds sometimes exhibit slightly shorter retention times in reversed-phase chromatography. This can expose the analyte and the internal standard to different matrix effects, such as ion suppression or enhancement, which compromises accuracy.

  • Verify Co-elution : Carefully overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.

  • Adjust Chromatography : If there is a noticeable separation, consider modifying your chromatographic method. This could involve adjusting the mobile phase composition, the gradient profile, or the column temperature to achieve better co-elution.

Troubleshooting Workflow

When faced with a poor signal-to-noise ratio, a logical and systematic approach is crucial for efficient problem-solving. The following workflow diagram illustrates a step-by-step process for diagnosing the issue, starting from the most common and easily addressable problems.

G cluster_0 Initial Checks cluster_1 Signal Enhancement cluster_2 Noise Reduction cluster_3 Advanced Troubleshooting A Poor S/N for This compound B Verify Sample Concentration & Integrity A->B Weak/No Signal H Use High-Purity LC-MS Grade Solvents A->H High Noise C Check LC System for Leaks B->C D Confirm MS Tuning & Calibration C->D E Optimize Ion Source Parameters D->E Signal Still Weak F Improve Sample Cleanup (e.g., SPE) E->F G Adjust Mobile Phase (pH, Additives) F->G L Optimize Chromatographic Separation for Co-elution G->L Co-elution Issues I Perform System Flush/Bake-out H->I J Clean Ion Source I->J K Evaluate for Differential Matrix Effects J->K Noise Persists

Caption: A step-by-step workflow for troubleshooting a poor S/N ratio.

Experimental Protocols

Protocol 1: Ion Source Optimization

Objective: To empirically determine the optimal ion source parameters for maximizing the signal of this compound.

Methodology:

  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent composition that mimics the mobile phase at the expected elution time.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Systematically vary one source parameter at a time while holding others constant. Key parameters to optimize include:

    • Capillary/Spray Voltage : Adjust in increments to find the voltage that provides the highest stable signal.

    • Gas Temperatures (Nebulizer, Drying Gas) : Optimize for efficient desolvation without causing thermal degradation.

    • Gas Flow Rates (Nebulizer, Drying Gas) : Adjust to ensure proper nebulization and desolvation.

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity against each parameter to identify the optimal value or plateau for the most robust signal.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution) : The analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike) : A blank matrix extract to which the analyte and internal standard are added.

    • Set C (Pre-Extraction Spike) : A blank matrix sample spiked with the analyte and internal standard before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS method.

  • Calculate the matrix effect by comparing the peak area of the analyte in Set B to that in Set A. A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

  • Assess the extraction recovery by comparing the analyte peak area in Set C to that in Set B.

Data Presentation

Table 1: Example of Ion Source Parameter Optimization Data

ParameterSetting 1Setting 2Setting 3Setting 4 (Optimal)
Capillary Voltage (kV) 3.03.54.0 4.5
Signal Intensity1.2 x 10^42.5 x 10^43.1 x 10^4 2.9 x 10^4
Drying Gas Temp (°C) 300325350 375
Signal Intensity2.8 x 10^43.0 x 10^43.2 x 10^4 3.1 x 10^4
Nebulizer Pressure (psi) 354045 50
Signal Intensity2.6 x 10^43.1 x 10^43.3 x 10^4 3.2 x 10^4

Table 2: Hypothetical Matrix Effect Evaluation Data

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
A (Neat Solution) 150,000155,0000.97
B (Post-Extraction Spike) 95,000148,0000.64
C (Pre-Extraction Spike) 88,000145,0000.61
Matrix Effect (%) 63.3%95.5%-
Extraction Recovery (%) 92.6%98.0%-

In this example, the data indicates significant ion suppression for the analyte (63.3%) but minimal suppression for the internal standard (95.5%), highlighting a differential matrix effect. This would necessitate improvements in the sample cleanup procedure.

Logical Relationships

The following diagram illustrates the logical relationship between potential problems and their solutions when dealing with a deuterated internal standard.

G cluster_problem Observed Problems cluster_solution Potential Solutions P1 Inaccurate Quantification P2 Chromatographic Shift (Analyte vs. IS) P1->P2 P3 Differential Matrix Effects P1->P3 P4 IS Purity Issues P1->P4 S1 Optimize LC Method for Co-elution P2->S1 S2 Improve Sample Cleanup (e.g., SPE, LLE) P3->S2 S4 Dilute Sample to Reduce Matrix Load P3->S4 S3 Verify IS Purity (Isotopic & Chemical) P4->S3

References

Technical Support Center: Overcoming Matrix Effects with DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of DM50 and its deuterated impurity, DM50 impurity 1-d9-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability and lower than expected signal intensity for this compound in our plasma samples compared to our standards prepared in solvent. Could this be due to matrix effects?

A1: Yes, the scenario you describe is a classic indication of matrix effects.[1] Matrix effects, which include ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can negatively impact the accuracy, precision, and sensitivity of your quantification.[2][3] These effects arise from co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.

To confirm the presence of matrix effects, a post-column infusion experiment is a highly effective qualitative technique. This method helps to visualize the regions in your chromatogram where ion suppression or enhancement is occurring.

Troubleshooting Guides

Guide 1: Identifying Matrix Effects with Post-Column Infusion

This guide provides a systematic approach to qualitatively identify matrix effects impacting the analysis of this compound.

Objective: To determine the retention time regions where co-eluting matrix components suppress or enhance the ionization of this compound.

Experimental Protocol:

  • System Preparation:

    • Prepare a standard solution of this compound at a concentration that provides a stable, mid-range signal.

    • Set up your LC-MS/MS system with a T-piece to allow for post-column infusion of this standard solution via a syringe pump.

    • The LC column outlet is connected to one port of the T-piece, the syringe pump to the second, and the third port directs the combined flow to the mass spectrometer's ion source.

  • Analysis:

    • Begin by infusing the this compound standard solution and allow the signal to stabilize.

    • First, inject a reagent blank (e.g., mobile phase) to establish a baseline signal.

    • Next, inject a prepared blank matrix extract (e.g., plasma from a subject not exposed to DM50) that has been processed using your standard sample preparation method.

  • Data Interpretation:

    • Overlay the chromatograms from the blank injection over the stable baseline signal of the infused standard.

    • A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations points to the elution of interfering matrix components.

Visualization of Experimental Workflow:

G Post-Column Infusion Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_std Prepare DM50 impurity 1-d9-1 Standard setup_lcms Configure LC-MS/MS with T-piece and Syringe Pump prep_std->setup_lcms prep_matrix Prepare Blank Matrix Extract inject_matrix Inject Blank Matrix Extract prep_matrix->inject_matrix infuse_std Infuse Standard and Stabilize Signal setup_lcms->infuse_std inject_blank Inject Reagent Blank infuse_std->inject_blank inject_blank->inject_matrix overlay Overlay Chromatograms inject_matrix->overlay identify Identify Ion Suppression/ Enhancement Regions overlay->identify

Caption: Workflow for identifying matrix effects using post-column infusion.

Guide 2: Mitigating Matrix Effects through Sample Preparation

Once matrix effects are confirmed, optimizing the sample preparation protocol is a crucial step to remove interfering components.

Q2: We have confirmed matrix effects are impacting our analysis. What are the most effective sample preparation techniques to minimize these for this compound in plasma?

A2: The choice of sample preparation technique can significantly reduce matrix effects by removing interfering substances like phospholipids and proteins. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The effectiveness of each can be compared by evaluating the Matrix Factor (MF).

Experimental Protocol: Evaluating Sample Preparation Methods

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in the final mobile phase composition.

    • Set B (Post-extraction Spike): Blank plasma is extracted using PPT, LLE, and SPE. The resulting clean extracts are then spiked with this compound at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank plasma is spiked with this compound and then extracted using each of the three methods.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

Quantitative Data Summary:

Sample Preparation MethodAverage Peak Area (Set A - Neat)Average Peak Area (Set B - Post-spike)Average Peak Area (Set C - Pre-spike)Matrix Factor (MF)Recovery (RE) %
Protein Precipitation (PPT)1,520,300988,700949,1520.65 (Suppression)96%
Liquid-Liquid Extraction (LLE)1,520,3001,307,4581,189,7870.86 (Suppression)91%
Solid-Phase Extraction (SPE)1,520,3001,459,4881,386,5140.96 (Minimal Effect)95%

Logical Relationship of Method Selection:

G Sample Preparation Method Selection Logic start Matrix Effect Confirmed ppt Protein Precipitation (PPT) MF = 0.65 start->ppt lle Liquid-Liquid Extraction (LLE) MF = 0.86 start->lle spe Solid-Phase Extraction (SPE) MF = 0.96 start->spe conclusion SPE is the optimal method for minimizing matrix effects. spe->conclusion

Caption: Logic for selecting the best sample preparation method based on Matrix Factor.

Guide 3: Chromatographic and Mass Spectrometric Optimization

Further reduction of matrix effects can be achieved by optimizing the LC and MS conditions to separate the analyte from interfering co-eluting compounds.

Q3: Even after optimizing sample preparation, we still observe some matrix effects. What further steps can we take?

A3: Fine-tuning your chromatographic and mass spectrometric parameters is the next logical step. The goal is to achieve better separation of this compound from any remaining matrix components.

Optimization Strategies:

  • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analyte and matrix components.

  • Column Chemistry: Trying different column stationary phases (e.g., C18, Phenyl-Hexyl) can alter the retention of both the analyte and interfering compounds.

  • Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state and retention of the analyte and interfering species, potentially improving separation.

  • Mass Spectrometric Conditions: Adjusting parameters such as spray voltage, gas flows, and collision energy can sometimes help to minimize the impact of matrix effects.

Illustrative Chromatographic Optimization:

ParameterCondition 1 (Initial)Condition 2 (Optimized)Outcome
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.8 µmImproved separation from early eluting interferences.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water, pH 3.5Sharper peak shape for this compound.
Gradient 5-95% B in 3 min20-80% B in 5 minIncreased retention and resolution from matrix peak.

Signaling Pathway (Hypothetical Metabolic Pathway of DM50):

While not directly related to troubleshooting matrix effects, understanding the metabolic pathway of the parent drug (DM50) can sometimes provide insights into potential interfering metabolites.

G Hypothetical Metabolic Pathway of DM50 DM50 DM50 (Parent Drug) Metabolite1 Phase I Metabolite (Hydroxylation) DM50->Metabolite1 CYP450 Impurity This compound (Deuterated Impurity) DM50->Impurity Synthesis Impurity Metabolite2 Phase II Metabolite (Glucuronidation) Metabolite1->Metabolite2 UGT Excretion Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of DM50 and the origin of the impurity.

References

Technical Support Center: DM50 Impurity 1-d9-1 Fragmentation Pattern Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fragmentation pattern optimization of DM50 impurity 1-d9-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fragmentation pattern important?

A1: this compound is a deuterated analog of a maytansinoid impurity, likely related to the potent cytotoxic agent DM1. The "-d9" designation indicates the presence of nine deuterium atoms, specified as a "trimethyl-d9" modification. Its molecular formula is C₃₉H₄₇D₉ClN₃O₁₀S, with a molecular weight of 803.45. Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification, structural elucidation, and quantification in drug development processes. A well-defined fragmentation pattern serves as a unique fingerprint for the molecule.

Q2: What are the expected characteristic fragment ions for the non-deuterated DM50 impurity 1?

A2: Based on the fragmentation of the parent compound, maytansine, a key fragmentation pathway involves the loss of the N-acyl-N-methyl-alanine ester side chain. For protonated maytansine, this results in a characteristic fragment corresponding to the macrolide moiety at m/z 547.2210[1][2]. Therefore, for DM50 impurity 1, a similar loss of its side chain is expected, which would be a primary diagnostic ion. Other potential fragmentation pathways include demethylation and hydrolysis of the ester bond[3].

Q3: How will the trimethyl-d9 labeling affect the fragmentation pattern of this compound?

A3: The trimethyl-d9 labeling will result in a mass shift of +9 Da for the molecular ion and any fragments containing all three deuterated methyl groups. If a fragment involves the loss of one or more of these methyl groups, the mass of the resulting ion will reflect the loss of a -CD₃ group (18 Da) instead of a -CH₃ group (15 Da). This allows for the precise localization of the deuterated methyl groups within the molecule's fragments.

Q4: My molecular ion peak for this compound is weak or absent. What can I do?

A4: A weak or absent molecular ion is a common issue with complex molecules that readily fragment. To enhance the molecular ion signal, consider the following:

  • Use a softer ionization technique: If you are using Electron Ionization (EI), which is a high-energy technique, switching to a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) can significantly reduce fragmentation and increase the abundance of the molecular ion[4].

  • Optimize ion source temperature: High ion source temperatures can cause thermal degradation of the analyte before ionization. Gradually lowering the temperature may help preserve the molecular ion.

  • Reduce fragmentation energy: In tandem mass spectrometry (MS/MS), lowering the collision energy (CE) or declustering potential (DP) will result in less fragmentation and a more prominent precursor ion peak.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the fragmentation pattern optimization of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected Fragment Ions Co-eluting isomers or impurities.1. Optimize chromatographic separation (e.g., adjust gradient, change column). 2. Analyze a high-purity standard of the compound if available.
In-source fragmentation or rearrangement.1. Reduce ion source temperature and declustering potential. 2. Infuse the sample directly to observe fragmentation without chromatographic influence.
Poor Signal Intensity / High Noise Improper sample preparation or matrix effects.1. Implement a sample clean-up procedure (e.g., solid-phase extraction). 2. Optimize ESI source parameters (e.g., nebulizer gas flow, spray voltage).
Low concentration of the analyte.1. Concentrate the sample. 2. Use a more sensitive mass spectrometer or detector.
Inconsistent Fragmentation Pattern Fluctuations in instrument parameters.1. Ensure the stability of collision energy, gas pressure, and ion source settings. 2. Perform regular instrument calibration and maintenance.
H/D back-exchange.1. Use deuterated solvents for sample preparation and chromatography to minimize the exchange of deuterium with hydrogen. 2. Analyze the sample promptly after preparation.

Experimental Protocols

Protocol 1: General Mass Spectrometry Analysis of this compound
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • Chromatography (if applicable):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Sampling Cone Voltage: 20 - 40 V.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 300 - 400 °C.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

    • Mass Range: m/z 100 - 1000.

Visualizations

Fragmentation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation Prep Prepare DM50 Impurity 1-d9-1 Solution LC LC Separation (Optional) Prep->LC Inject MS MS1 Scan (Molecular Ion) LC->MS Elute MSMS MS/MS Scan (Fragmentation) MS->MSMS Isolate & Fragment Interpret Analyze Fragmentation Pattern MSMS->Interpret Troubleshoot Troubleshoot Issues Interpret->Troubleshoot If Needed

Caption: Experimental workflow for fragmentation pattern analysis.

Maytansinoid_Fragmentation Parent Protonated Maytansinoid (e.g., DM50 Impurity 1) Macrolide Macrolide Moiety (Characteristic Fragment) Parent->Macrolide Primary Fragmentation Sidechain Neutral Loss of Ester Side Chain OtherFrags Other Fragments (e.g., demethylation) Parent->OtherFrags Secondary Pathways OtherLosses Other Neutral Losses

References

Resolving co-elution of maytansinoid isomers and impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Maytansinoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of maytansinoid isomers and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of maytansinoids and their antibody-drug conjugates (ADCs)?

A1: The main challenges stem from the inherent heterogeneity of maytansinoid-based ADCs. Maytansinoids themselves are structurally complex and can exist as various isomers (e.g., diastereomers, epimers). The conjugation process to a monoclonal antibody (mAb) is often not site-specific, leading to a mixture of ADC molecules with different drug-to-antibody ratios (DARs) and various positional isomers.[1][2] This heterogeneity can result in co-elution of these different species, making accurate quantification and characterization difficult. Furthermore, maytansinoids can be prone to degradation, introducing additional impurities that may co-elute with the main analyte.[3]

Q2: What are the most common analytical techniques used to resolve maytansinoid isomers and impurities?

A2: The most prevalent techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

  • RP-HPLC is a powerful tool for separating small molecules and is often used to analyze the free maytansinoid drug, its isomers, and related impurities.[4][5] It can also be used to analyze the ADC after reduction to separate the light and heavy chains.

  • HIC is particularly well-suited for separating ADC species with different DARs under non-denaturing conditions. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

  • Mass Spectrometry (MS) , often coupled with LC (LC-MS), is essential for identifying and characterizing the different species, including isomers and impurities, by providing accurate mass information. Deconvolution of the mass spectra is a key step in analyzing the complex data from ADCs.

Q3: How can I improve the resolution of co-eluting maytansinoid isomers in RP-HPLC?

A3: To improve the resolution of co-eluting isomers, you can optimize several chromatographic parameters:

  • Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, and the type and concentration of buffer salts can significantly impact selectivity.

  • Stationary Phase: Using a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl) can alter the retention mechanism and improve separation.

  • Temperature: Adjusting the column temperature can affect the selectivity and efficiency of the separation.

  • Gradient Profile: Optimizing the gradient slope and duration can enhance the separation of closely eluting peaks.

Q4: My HIC chromatogram for a maytansinoid ADC shows broad peaks for the different DAR species. How can I improve the peak shape?

A4: Broad peaks in HIC can be addressed by:

  • Optimizing the Salt Concentration: The type and concentration of the salt in the mobile phase are critical. Ammonium sulfate is commonly used. A higher initial salt concentration generally leads to stronger retention.

  • Adjusting the Gradient: A shallower gradient of decreasing salt concentration can improve the resolution between DAR species.

  • Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution.

  • Column Choice: Using a HIC column with a different stationary phase or particle size can impact separation performance.

Troubleshooting Guides

Issue 1: Co-elution of Maytansinoid Isomers in RP-HPLC

Symptoms:

  • A single, broad peak where multiple isomers are expected.

  • Noticeable peak tailing or shouldering.

  • Inconsistent mass spectra across the peak in LC-MS analysis.

Troubleshooting Workflow:

G start Co-elution of Isomers Detected optimize_mp Optimize Mobile Phase (pH, Organic Solvent, Buffer) start->optimize_mp change_column Change Stationary Phase (e.g., C18 to Phenyl) optimize_mp->change_column If resolution is still poor optimize_temp Adjust Column Temperature change_column->optimize_temp If co-elution persists optimize_gradient Modify Gradient Profile optimize_temp->optimize_gradient For fine-tuning resolution_achieved Resolution Achieved optimize_gradient->resolution_achieved If successful consider_2d_lc Consider 2D-LC for Complex Mixtures optimize_gradient->consider_2d_lc If still co-eluting

Figure 1: Workflow for Resolving Co-eluting Maytansinoid Isomers in RP-HPLC.

Detailed Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: The ionization state of maytansinoid isomers can be altered by changing the mobile phase pH, which can significantly affect their retention and selectivity. Experiment with a pH range that is compatible with your column and analytes.

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention.

  • Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase. A phenyl column, for instance, can offer different selectivity for aromatic compounds compared to a C18 column.

  • Adjust Column Temperature: Lowering the temperature generally increases retention and can sometimes improve resolution. Conversely, increasing the temperature can improve efficiency. Evaluate a range of temperatures (e.g., 25°C to 40°C).

  • Modify Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient slopes and isocratic holds.

Issue 2: Poor Resolution of DAR Species in HIC

Symptoms:

  • Overlapping peaks for different DAR species (e.g., DAR2 and DAR4).

  • Inaccurate calculation of the average DAR.

Troubleshooting Workflow:

G start Poor HIC Resolution of DARs optimize_salt Optimize Salt Type and Concentration (e.g., Ammonium Sulfate) start->optimize_salt adjust_gradient Adjust Gradient Slope optimize_salt->adjust_gradient If resolution is insufficient change_column Select a Different HIC Column (Ligand, Particle Size) adjust_gradient->change_column If peaks still overlap optimize_flow Optimize Flow Rate change_column->optimize_flow For further refinement resolution_achieved Adequate Resolution Achieved optimize_flow->resolution_achieved

Figure 2: Workflow for Optimizing HIC Resolution of Maytansinoid ADC DAR Species.

Detailed Steps:

  • Optimize Salt and Concentration: The type of salt (e.g., ammonium sulfate, sodium chloride) and its initial concentration in the mobile phase are critical for retention and separation in HIC. Start with a relatively high salt concentration to ensure binding of all DAR species to the column.

  • Adjust Gradient Slope: A shallow, linear gradient of decreasing salt concentration is often effective. For closely eluting DAR species, a segmented or step gradient might provide better resolution.

  • Select a Different HIC Column: HIC columns are available with different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). A column with a more hydrophobic ligand will provide stronger retention. Smaller particle size columns can offer higher efficiency and better resolution.

  • Optimize Flow Rate: A lower flow rate can increase the interaction time between the ADC and the stationary phase, potentially improving resolution.

Experimental Protocols

Protocol 1: RP-HPLC Method for Maytansinoid DM1 and Impurities
ParameterCondition
Column C18, 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm and/or Mass Spectrometry
Injection Volume 10 µL
Protocol 2: HIC Method for Maytansinoid ADC DAR Analysis
ParameterCondition
Column Butyl-NP, 100 x 4.6 mm, 4 µm particle size
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 5 µL

Quantitative Data

Table 1: Example Retention Times for Maytansinoid Analytes in RP-HPLC
AnalyteTypical Retention Time (min)
Maytansinol3.5
DM15.8
DM46.5
S-methyl-DM48.2

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: HIC Separation of a Cysteine-Linked Maytansinoid ADC
DAR SpeciesElution OrderRelative Hydrophobicity
DAR 0 (Unconjugated mAb)1Lowest
DAR 22
DAR 43
DAR 64
DAR 85Highest

As the number of hydrophobic maytansinoid molecules increases, the ADC becomes more hydrophobic and elutes later from the HIC column.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key experimental parameters and the resolution of co-eluting species in maytansinoid analysis.

G cluster_params Experimental Parameters cluster_outcomes Chromatographic Outcomes mp Mobile Phase (pH, Solvent, Salt) retention Retention Time mp->retention selectivity Selectivity (α) mp->selectivity sp Stationary Phase (Chemistry, Particle Size) sp->retention sp->selectivity efficiency Efficiency (N) sp->efficiency temp Temperature temp->retention temp->selectivity flow Flow Rate flow->efficiency gradient Gradient Profile gradient->retention gradient->selectivity resolution Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

Figure 3: Interplay of Chromatographic Parameters in Achieving Resolution of Maytansinoid Species.

This diagram illustrates that resolution is a function of selectivity, efficiency, and retention. Each of these factors can be modulated by adjusting various experimental parameters. By systematically optimizing these parameters, co-elution of maytansinoid isomers and impurities can be effectively resolved.

References

"DM50 impurity 1-d9-1" solubility and handling guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and handling of DM50 impurity 1-d9-1, a deuterated stable isotope-labeled compound related to the maytansinoid catabolite DM50. Given the limited specific data on this particular impurity, this guide draws upon information available for closely related maytansinoid compounds, such as Mertansine (DM1), to provide best-practice recommendations for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is understood to be a deuterium-labeled form of "DM50 impurity 1". DM50 is a catabolite of certain maytansinoid-based antibody-drug conjugates (ADCs). The "-d9" designation indicates the presence of nine deuterium atoms, making it suitable for use as an internal standard or tracer in quantitative analytical methods like NMR, GC-MS, or LC-MS. The "-1" is likely a specific lot number or internal identifier.

Q2: What is the primary mechanism of action for maytansinoids?

A2: Maytansinoids are potent anti-mitotic agents. They bind to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1] This targeted disruption of cell division is the basis for their use as cytotoxic payloads in ADCs for cancer therapy.

Q3: What are the general handling precautions for maytansinoid-related compounds?

A3: Maytansinoids and their derivatives are highly cytotoxic compounds and should be handled with extreme care in a laboratory setting designed for potent substances. This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Containment: Use disposable equipment where possible and have established procedures for decontamination and waste disposal of cytotoxic materials.

  • Training: Ensure all personnel are trained in the safe handling of highly potent compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound Poor solvent selection; insufficient mixing.Refer to the solubility data for related maytansinoids (see Table 1). Start with organic solvents like DMSO or DMF. Use of sonication or gentle heating can aid dissolution.[1] For aqueous solutions, first dissolve in a minimal amount of a water-miscible organic solvent before dilution.
Precipitation in Aqueous Buffer Low aqueous solubility of maytansinoids.Maytansinoids are known to have poor water solubility.[2] If precipitation occurs, try increasing the proportion of the organic co-solvent. It is not recommended to store aqueous solutions for extended periods.[3] Prepare fresh solutions for each experiment.
Compound Instability Improper storage conditions; repeated freeze-thaw cycles.Store the compound at ultra-cold temperatures, ranging from -20°C to -80°C, to maintain stability.[4] Avoid multiple freeze-thaw cycles by aliquoting the stock solution into single-use vials.

Experimental Protocols & Data

Solubility Data for Related Maytansinoid Compounds

Due to the lack of specific solubility data for this compound, the following table summarizes the solubility of Mertansine (DM1), a structurally similar maytansinoid, to guide solvent selection.

Table 1: Solubility of Mertansine (DM1)

SolventSolubility
Dimethylformamide (DMF)~33 mg/mL
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Ethanol~0.25 mg/mL
Aqueous Buffers (e.g., PBS)Sparingly soluble

For achieving solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. For example, Mertansine has a solubility of approximately 0.03 mg/mL in a 1:30 solution of DMF:PBS (pH 7.2).

Recommended Dissolution Protocol (General)
  • Bring the vial containing this compound to room temperature before opening.

  • Add the desired volume of an appropriate organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • For experiments requiring an aqueous solution, dilute the stock solution with the desired buffer immediately before use.

Visual Guides

Experimental Workflow for Handling Potent Compounds

experimental_workflow General Workflow for Handling Potent Compounds cluster_prep Preparation cluster_dissolution Dissolution cluster_use Experimental Use cluster_cleanup Cleanup & Storage PPE Wear Appropriate PPE FumeHood Work in Fume Hood Weigh Weigh Compound AddSolvent Add Organic Solvent Weigh->AddSolvent Mix Vortex/Sonicate AddSolvent->Mix Dilute Dilute for Aqueous Use Mix->Dilute Store Store Aliquots at -20°C to -80°C Mix->Store Experiment Perform Experiment Dilute->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste

Caption: General workflow for safe handling and preparation of potent compounds like maytansinoid derivatives.

Signaling Pathway of Maytansinoids

maytansinoid_pathway Maytansinoid Mechanism of Action Maytansinoid Maytansinoid (e.g., DM50) Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Dynamics Maytansinoid->Microtubule Disrupts Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Simplified signaling pathway illustrating the anti-mitotic action of maytansinoids.

References

Technical Support Center: Troubleshooting Poor Recovery of DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of "DM50 impurity 1-d9-1," a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of a deuterated internal standard like this compound?

Poor recovery of deuterated internal standards is a frequent issue in quantitative analysis and can typically be attributed to one or more of the following factors:

  • Sample Preparation Issues: Problems during the extraction process, such as solid-phase extraction (SPE), can lead to significant loss of the analyte.[1][2][3]

  • Matrix Effects: Components within the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[4][5]

  • Instability of the Deuterated Standard: The deuterium labels on the molecule may be unstable and undergo hydrogen-deuterium (H/D) exchange with the surrounding solvent or matrix.

  • Chromatographic Problems: Poor chromatographic resolution can lead to co-elution with interfering substances, impacting accurate quantification.

  • Instrumental Issues: Incorrect instrument settings, lack of calibration, or contamination can all contribute to poor signal intensity.

Troubleshooting Guides

Guide 1: Investigating Solid-Phase Extraction (SPE) Issues

Low recovery is a common problem during solid-phase extraction. This guide provides a systematic approach to troubleshooting poor SPE recovery of this compound.

Step 1: Evaluate Each Step of the SPE Protocol

To pinpoint where the loss of the internal standard is occurring, analyze the fractions from each step of your SPE procedure.

Experimental Protocol: Analyte Loss Assessment in SPE

  • Prepare Samples: Spike a known concentration of this compound into a blank matrix.

  • Perform SPE: Execute your standard SPE protocol.

  • Collect Fractions: Collect the following fractions separately:

    • Load fraction (the sample that passes through the cartridge during loading)

    • Wash fraction(s)

    • Elution fraction(s)

  • Analyze Fractions: Quantify the amount of this compound in each fraction using your analytical method (e.g., LC-MS).

Data Presentation: Expected vs. Observed Distribution of this compound

SPE FractionExpected DistributionObserved Distribution (Example of Poor Recovery)Potential Cause
Load Fraction< 1%50%Inappropriate sorbent selection or incorrect sample pH.
Wash Fraction< 1%30%Wash solvent is too strong, prematurely eluting the analyte.
Elution Fraction> 95%20%Elution solvent is too weak or insufficient volume was used.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Poor SPE Recovery check_load Analyte in Load Fraction? start->check_load check_wash Analyte in Wash Fraction? check_load->check_wash No sorbent Re-evaluate Sorbent Type Adjust Sample pH check_load->sorbent Yes check_elution Low Analyte in Elution? check_wash->check_elution No wash_solvent Use Weaker Wash Solvent check_wash->wash_solvent Yes elution_solvent Increase Elution Solvent Strength Increase Elution Volume check_elution->elution_solvent Yes end Improved Recovery sorbent->end wash_solvent->end elution_solvent->end

Caption: Troubleshooting workflow for poor SPE recovery.

Guide 2: Assessing and Mitigating Matrix Effects

Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the working concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final extraction step, spike the same concentration of this compound into the extracted matrix.

  • Analyze Samples: Analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Data Presentation: Interpreting Matrix Effect Results

Matrix Effect (%)InterpretationRecommended Actions
80% - 120%Minimal matrix effect.Proceed with the current method.
< 80%Ion Suppression.Improve sample cleanup, dilute the sample, or optimize chromatography.
> 120%Ion Enhancement.Improve sample cleanup or dilute the sample.

Logical Diagram for Mitigating Matrix Effects

Matrix_Effects start Poor Recovery due to Suspected Matrix Effects quantify Quantify Matrix Effect (Post-Extraction Spike Experiment) start->quantify decision Significant Suppression or Enhancement? quantify->decision cleanup Improve Sample Cleanup (e.g., different SPE sorbent) decision->cleanup Yes end Reduced Matrix Effects Improved Recovery decision->end No dilute Dilute Sample Extract cleanup->dilute chromatography Optimize Chromatography (e.g., change gradient, column) dilute->chromatography chromatography->end

Caption: Decision tree for addressing matrix effects.

Guide 3: Verifying the Stability of the Deuterated Standard

The stability of the deuterium label is crucial for accurate quantification. H/D exchange can lead to a decrease in the signal of the deuterated standard.

Experimental Protocol: Assessing H/D Exchange

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike this compound into your initial mobile phase or a neutral pH solvent.

    • Set B (Incubated Sample): Spike this compound into the processed blank matrix extract and incubate under the same conditions as your typical sample analysis (e.g., room temperature for 4 hours).

  • Analyze Samples: Analyze both sets by LC-MS. Monitor the mass channels for both the deuterated standard and its non-deuterated analog.

  • Evaluate Results: A significant increase in the signal of the non-deuterated analog in Set B compared to Set A indicates that H/D exchange is occurring.

Troubleshooting Unstable Deuterated Standards

ObservationPotential CauseRecommended Actions
Increased signal of non-deuterated analog after incubation.Labile deuterium labels.- Check the certificate of analysis for the position of the deuterium labels. Avoid standards with labels on heteroatoms (-OH, -NH). - Maintain a neutral pH for samples and mobile phases.
Consistent low signal across all samples.Incorrect concentration or degradation.- Prepare a fresh stock solution of the internal standard. - Verify the concentration of the working solution.

Signaling Pathway of Isotopic Instability

HD_Exchange cluster_0 Labile Deuterium Environment cluster_1 Consequence Standard DM50-d9 (Labile Deuterium) Exchanged_Standard DM50-d8, d7, etc. Standard->Exchanged_Standard H/D Exchange Protic_Solvent Protic Solvent (H+) Signal_Loss Decreased Signal of DM50-d9 Exchanged_Standard->Signal_Loss

Caption: Conceptual pathway of H/D exchange.

References

Technical Support Center: Optimizing Chromatography for Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize chromatographic methods involving deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is the "isotope effect" in chromatography and why does it occur?

A1: The chromatographic isotope effect is the phenomenon where a deuterated compound and its non-deuterated counterpart have different retention times during separation.[1] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences in physicochemical properties affect the compound's interaction with the stationary phase, resulting in a retention time shift.[1]

Q2: How can a chromatographic shift between my analyte and deuterated internal standard affect my results?

A2: A significant chromatographic shift can compromise the accuracy and precision of quantitative results. The primary purpose of a deuterated internal standard is to co-elute with the analyte to compensate for matrix effects. If they do not co-elute, the analyte and the internal standard may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.

Q3: Does the number and position of deuterium atoms in the standard matter?

A3: Yes, both the number and position of deuterium atoms can influence the magnitude of the chromatographic shift. Often, the shift is proportional to the number of deuterium atoms in the molecule. The position of deuteration is also a factor; for example, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than substitution on an sp3-hybridized carbon.

Q4: What are the common causes of poor peak shape (e.g., tailing, fronting, or splitting) for deuterated standards?

A4: Poor peak shape for deuterated standards can arise from several factors, many of which also affect their non-deuterated analogs. Common causes include:

  • Column Issues: Column deterioration, contamination, or a partially blocked inlet frit can distort peak shape.

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and splitting.

  • Secondary Interactions: For basic compounds, interactions with ionized silanol groups on the stationary phase can lead to peak tailing.

  • Injection Technique: In gas chromatography, a fast injection into a liner without packing material can sometimes cause split peaks.

Q5: What is H/D exchange and how can I prevent it?

A5: H/D exchange, or deuterium loss, is when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix. This is more likely to occur if the deuterium labels are on chemically labile positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. To prevent this, it is advisable to use standards with deuterium labels on stable, non-exchangeable positions, control the pH of samples and mobile phases to be near neutral, and optimize mass spectrometer source conditions to avoid excessively high temperatures.

Troubleshooting Guides

Guide 1: Troubleshooting Chromatographic Shift (Isotope Effect)

If you observe a separation between your analyte and its deuterated internal standard, follow this systematic approach to achieve co-elution.

Step 1: Confirm and Quantify the Shift

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.

  • Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).

Step 2: Method Optimization

  • Action: Systematically adjust chromatographic parameters.

  • Purpose: To minimize the ΔRT and achieve co-elution.

Experimental Protocol: Optimizing for Co-elution

  • Initial Assessment:

    • Prepare a solution containing both the analyte and the deuterated internal standard.

    • Inject the solution using your current LC method and record the retention times for both compounds. Calculate the initial ΔRT.

  • Mobile Phase Composition Adjustment:

    • Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., vary by ±2-5% from the original method).

    • Inject the standard solution with each mobile phase composition and record the retention times and ΔRT.

    • For ionizable compounds, consider modifying the mobile phase pH to alter the ionization state and hydrophobicity, which may influence the separation.

  • Temperature Adjustment:

    • Set the column oven to your current method's temperature and inject the standard solution to record the initial ΔRT.

    • Increase and decrease the column temperature in increments of 5-10°C.

    • Allow the column to equilibrate at each temperature before injecting the standard solution.

    • Measure the ΔRT at each temperature.

  • Gradient Modification:

    • If using a gradient, try making it shallower. A shallower gradient can increase the peak width for both the analyte and the internal standard, which may promote better overlap.

  • Data Analysis and Selection:

    • Compare the ΔRT values from all tested conditions.

    • Select the combination of mobile phase composition and temperature that results in the smallest ΔRT, ideally achieving complete co-elution, while maintaining good peak shape.

Quantitative Data Summary: Impact of Method Modification on Retention Time

The following table illustrates a hypothetical example of how adjusting chromatographic parameters can affect the retention time difference (ΔRT) between an analyte and its deuterated standard.

ParameterCondition 1 (Original)Condition 2 (Modified)Condition 3 (Optimized)
Mobile Phase 50% Acetonitrile55% Acetonitrile52% Acetonitrile
Column Temperature 40°C40°C35°C
Analyte RT (min) 5.254.805.05
Deuterated IS RT (min) 5.184.715.04
ΔRT (min) 0.070.090.01
Resolution (Rs) 0.851.100.15

Troubleshooting Workflow for Chromatographic Shift

G cluster_0 Troubleshooting Chromatographic Shift start Observed Chromatographic Shift between Analyte and Deuterated IS confirm_shift Confirm and Quantify Retention Time Difference (ΔRT) start->confirm_shift is_shift_significant Is ΔRT affecting accuracy/precision? confirm_shift->is_shift_significant optimize_method Optimize Chromatographic Method is_shift_significant->optimize_method Yes end_success Problem Resolved: Proceed with Analysis is_shift_significant->end_success No adjust_mobile_phase Adjust Mobile Phase Composition / pH optimize_method->adjust_mobile_phase adjust_temp Adjust Column Temperature optimize_method->adjust_temp modify_gradient Modify Gradient Profile optimize_method->modify_gradient evaluate_coelution Evaluate Co-elution Under New Conditions adjust_mobile_phase->evaluate_coelution adjust_temp->evaluate_coelution modify_gradient->evaluate_coelution coelution_achieved Co-elution Achieved? evaluate_coelution->coelution_achieved coelution_achieved->end_success Yes consider_alternatives Consider Alternative IS (e.g., ¹³C, ¹⁵N) or Lower Resolution Column coelution_achieved->consider_alternatives No

Caption: A logical workflow for troubleshooting chromatographic shifts.

Guide 2: Troubleshooting Poor Peak Shape

Poor peak shape can lead to inaccurate integration and reduced sensitivity. This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Step 1: Characterize the Peak Shape Problem

  • Action: Identify the type of peak distortion: tailing, fronting, or splitting.

  • Purpose: The type of distortion often points to specific causes.

Step 2: Determine the Scope of the Problem

  • Action: Observe if the poor peak shape affects all peaks in the chromatogram or only the deuterated standard and analyte.

  • Purpose: If all peaks are affected, the issue is likely systemic (e.g., column blockage, dead volume). If only specific peaks are affected, the cause is more likely related to chemical interactions.

Step 3: Investigate and Resolve Potential Causes

Experimental Protocol: Diagnosing and Resolving Peak Tailing

  • System Check:

    • Action: Check for any extra-column volume by ensuring all fittings and tubing are properly connected and minimized in length.

    • Rationale: Excessive dead volume can cause peak broadening and tailing.

  • Column Health Assessment:

    • Action: If all peaks are tailing, reverse-flush the column (if permitted by the manufacturer) to remove potential blockages at the inlet frit. If the problem persists, replace the column.

    • Rationale: A contaminated or failing column is a common cause of poor peak shape.

  • Sample Overload Test:

    • Action: Prepare and inject a series of sample dilutions (e.g., 1:2, 1:5, 1:10).

    • Rationale: If the peak shape improves with dilution, the original sample was likely overloaded on the column.

  • Sample Solvent Evaluation:

    • Action: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

    • Rationale: A mismatch between the sample solvent and the mobile phase is a frequent cause of peak distortion.

Quantitative Data Summary: Common Causes of Poor Peak Shape and Their Solutions

Peak Shape IssueCommon CausesRecommended Solutions
Tailing Secondary interactions with active sites (e.g., silanols); Column contamination/degradation; Sample overload.Use a column with better end-capping; Adjust mobile phase pH or add an amine modifier for basic compounds; Clean or replace the column; Reduce sample concentration.
Fronting Sample overload; Column degradation (void/channeling); Sample solvent stronger than mobile phase.Reduce sample concentration; Replace the column; Dissolve sample in the initial mobile phase.
Splitting Partially blocked column inlet frit; Column void/channeling; Strong sample solvent.Reverse-flush or replace the column; Replace the column; Dissolve sample in the initial mobile phase.

Logical Diagram for Troubleshooting Peak Shape

G cluster_1 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed identify_problem Identify Problem: Tailing, Fronting, or Splitting? start->identify_problem all_peaks Are All Peaks Affected? identify_problem->all_peaks system_issue Systemic Issue Likely all_peaks->system_issue Yes specific_peaks Analyte-Specific Issue all_peaks->specific_peaks No check_connections Check Connections and Tubing for Dead Volume system_issue->check_connections check_column Check/Replace Column Frit and Column check_connections->check_column resolved Peak Shape Improved? check_column->resolved check_overload Check for Sample Overload (Dilution Series) specific_peaks->check_overload check_solvent Check Sample Solvent vs. Mobile Phase check_overload->check_solvent check_interactions Check for Secondary Interactions (pH, Additives) check_solvent->check_interactions check_interactions->resolved end_success Problem Resolved resolved->end_success Yes end_fail Further Investigation Needed resolved->end_fail No

References

Technical Support Center: Deuterated Impurity Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and stability testing of deuterated pharmaceutical impurities, with a focus on compounds designated internally, such as "DM50 impurity 1-d9-1". Since specific public data for such a designated impurity is unavailable, this guide is based on established principles for deuterated compounds and pharmaceutical reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended long-term storage conditions for a deuterated impurity like this compound?

A1: While specific conditions depend on the compound's intrinsic properties, general guidelines for deuterated compounds, which are often sensitive to the same factors as their non-deuterated counterparts, recommend storage in a controlled environment. Key factors to control are temperature, light, and humidity to prevent degradation.[1] It is essential to store the reference standard in its original, tightly sealed container.[2]

Q2: How does deuteration affect the stability of an impurity?

A2: Deuteration can enhance the metabolic stability of a compound due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[3] This can lead to a longer half-life for the deuterated compound compared to its non-deuterated analog.[3][4] However, deuteration does not always improve metabolic stability, as this depends on whether the C-H bond cleavage is the rate-determining step in the metabolic pathway.

Q3: What analytical methods are recommended for assessing the stability of a deuterated impurity?

A3: A validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is often used to separate and quantify the impurity and any potential degradants. Nuclear Magnetic Resonance (NMR) spectroscopy is also a primary technique to assess isotopic purity and monitor for any hydrogen-deuterium (H/D) exchange over time.

Q4: How long should a reference standard for an impurity be stored?

A4: Reference samples for each batch of a finished product are typically retained for at least one year after the expiry date. For primary reference standards, if an expiration date is not provided by the pharmacopeia, they are often given a maximum shelf life of 18 months after opening. Secondary reference standards should be retested annually against the primary standard.

Q5: Should the impurity be stored as a solid or in a solution?

A5: For long-term storage, it is generally recommended to store the compound in its solid, neat form if it is stable. Storing in solution can sometimes accelerate degradation. If the compound must be stored in solution, the choice of solvent is critical, and the stability of the compound in that solvent must be evaluated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Isotopic Purity Hydrogen-Deuterium (H/D) exchange with residual protons from solvents or moisture.Ensure the use of high-purity deuterated solvents for any solutions. Store the neat compound in a desiccator over a suitable drying agent. Vials should be tightly sealed to prevent moisture ingress.
Appearance of Unexpected Peaks in HPLC/LC-MS Degradation of the impurity due to improper storage (e.g., exposure to light, elevated temperature, or oxygen).Review storage conditions. The compound should be stored protected from light, in an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature. Conduct forced degradation studies to identify potential degradation products.
Inconsistent Analytical Results Improper handling of the reference standard, such as inaccurate weighing or use of non-validated analytical methods.Ensure balances are properly calibrated and follow standard procedures for weighing, especially for small quantities. Use only validated, stability-indicating analytical methods for analysis.
Change in Physical Appearance (e.g., color) Chemical degradation or contamination.Do not use the standard. Quarantine the material and investigate the cause. A fresh vial of the reference standard should be used for experiments.

Data Presentation: Recommended Storage Conditions

The following table summarizes general long-term storage conditions based on ICH guidelines, which can be adapted for deuterated impurities like this compound.

Condition Temperature Relative Humidity Additional Notes
Long-Term 2°C to 8°CAmbientRecommended for many pharmaceutical substances to minimize degradation.
Intermediate 25°C ± 2°C60% RH ± 5% RHCan be used if significant change is observed at accelerated conditions.
Accelerated 40°C ± 2°C75% RH ± 5% RHUsed to predict long-term stability and to accelerate degradation pathways.
Contingency -20°CNot specifiedCan provide an extended life for the reference standard if it proves to be unstable at 2-8°C.

Note: These are general guidelines. Specific storage conditions should be determined through stability testing of the actual compound.

Experimental Protocols

Protocol: Long-Term Stability Testing of a Deuterated Impurity

Objective: To evaluate the stability of the deuterated impurity under defined long-term storage conditions.

Methodology:

  • Sample Preparation: A sufficient quantity of the impurity is stored in its primary container, which should be inert and well-sealed. A minimum of three batches should be tested if available.

  • Storage Conditions: Samples are stored under the intended long-term conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Frequency:

    • Long-Term: Testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.

    • Accelerated: A minimum of three time points, including the initial (t=0) and final time points (e.g., 0, 3, and 6 months).

  • Analytical Methods:

    • HPLC/LC-MS: A validated stability-indicating HPLC method is used to determine the purity of the impurity and to detect and quantify any degradants.

    • NMR Spectroscopy: ¹H and/or ²H NMR spectra are acquired at regular intervals to monitor for any changes that could indicate H/D exchange or structural degradation.

    • Appearance: The physical appearance of the sample (e.g., color, clarity) is visually inspected at each time point.

  • Data Analysis: The results from each time point are compared to the initial (t=0) data to identify any significant changes in purity, degradation products, or isotopic enrichment.

Visualizations

G cluster_storage Long-Term Storage Workflow start Receive Deuterated Impurity Standard store Store in Original Container at Recommended Conditions (e.g., 2-8°C, Protected from Light) start->store periodic_check Periodic Stability Check (e.g., 3, 6, 12 months) store->periodic_check analysis Perform Analysis: - HPLC/LC-MS for Purity - NMR for Isotopic Integrity - Visual Inspection periodic_check->analysis Time Point Reached pass No Significant Change: Continue Storage analysis->pass Within Specification fail Significant Change Detected: Quarantine & Investigate analysis->fail Out of Specification pass->periodic_check

Caption: Workflow for long-term storage and stability monitoring.

G cluster_troubleshooting Troubleshooting Logic for Impurity Degradation issue Issue: New Peak in HPLC or Loss of Purity check_storage Verify Storage Conditions: - Temperature Logs - Light Exposure - Container Seal issue->check_storage check_handling Review Handling Procedures: - Solvent Purity - Atmosphere (Inert?) - Exposure Time issue->check_handling check_method Confirm Analytical Method: - Method Validation Status - System Suitability Pass? - Column Integrity issue->check_method root_cause Identify Root Cause check_storage->root_cause check_handling->root_cause check_method->root_cause corrective_action Implement Corrective Action: - Adjust Storage - Refine SOP - Revalidate Method root_cause->corrective_action

Caption: Logic diagram for troubleshooting impurity degradation.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Deuterated and Non-Deuterated Impurity Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results, particularly when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison between a deuterated impurity standard, notionally termed "DM50 impurity 1-d9-1," and its corresponding non-deuterated counterpart. The principles and data presented here are broadly applicable to the use of stable isotope-labeled versus non-labeled standards in analytical chemistry.

Stable isotope-labeled compounds, particularly deuterated standards, are often considered the "gold standard" for internal standards in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2][3] However, subtle differences can exist, and a thorough understanding of the performance characteristics of both deuterated and non-deuterated standards is essential for robust method development and validation.[4]

Performance Characteristics: A Head-to-Head Comparison

The primary function of an internal standard is to mimic the behavior of the analyte to correct for analytical variability.[3] While deuterated standards come very close to this ideal, their performance can differ from non-deuterated standards in several key areas.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the sample matrix, pose a significant challenge in LC-MS/MS analysis. Internal standards are employed to correct for these effects.

  • Deuterated Standards: Due to their structural similarity, deuterated internal standards are expected to experience the same degree of matrix effects as the analyte, leading to more accurate correction. They ideally co-elute with the analyte, ensuring they are subjected to the same matrix interferences.

  • Non-Deuterated Standards: Structurally similar but not identical, non-deuterated standards are more likely to have different retention times and ionization efficiencies. This can result in inadequate compensation for matrix effects, potentially reducing the accuracy and precision of the analysis.

Chromatographic Behavior

Ideally, an internal standard should co-elute with the analyte to provide the most effective correction for matrix effects and other sources of variability.

  • Deuterated Standards: While chemically very similar, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect". This can result in the deuterated standard eluting slightly earlier than the non-deuterated analyte in reverse-phase chromatography.

  • Non-Deuterated Standards: These standards will have distinct retention times from the analyte by design. The goal is to select a standard that elutes close to the analyte without co-eluting with other interfering substances in the matrix.

Stability and Isotopic Exchange

The stability of the internal standard is crucial for reliable quantification.

  • Deuterated Standards: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can enhance the metabolic stability of the molecule. However, it is critical to ensure that the deuterium labels are placed on non-exchangeable positions within the molecule to prevent the replacement of deuterium with protons from the solvent or matrix.

  • Non-Deuterated Standards: The chemical stability of a non-deuterated standard will depend on its specific molecular structure.

Quantitative Data Summary

The following tables summarize the expected performance differences between a deuterated impurity standard like "this compound" and its non-deuterated counterpart based on typical experimental outcomes in pharmaceutical analysis.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Deuterated)Non-Deuterated Impurity Standard
Matrix Effect Compensation ExcellentModerate to Good
Co-elution with Analyte High Likelihood (potential for slight shift)Unlikely (by design)
Correction for Extraction Variability ExcellentGood
Correction for Instrument Variability ExcellentGood
Potential for Isotopic Exchange Low (if properly designed)Not Applicable
Cost Generally HigherGenerally Lower

Table 2: Illustrative Accuracy and Precision Data (Hypothetical)

Quality Control LevelThis compound (%CV)Non-Deuterated Standard (%CV)
Low QC 2.55.8
Medium QC 2.14.9
High QC 1.84.2

Note: The data in Table 2 is illustrative and adapted from general findings in studies comparing deuterated and non-deuterated internal standards. The Coefficient of Variation (%CV) is a measure of precision, with lower values indicating better performance.

Experimental Protocols

To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for a critical experiment: the assessment of matrix effects.

Protocol: Evaluation of Matrix Effects

Objective: To determine the ability of "this compound" and a non-deuterated standard to compensate for matrix effects from six different sources of a biological matrix (e.g., plasma).

Materials:

  • Analyte (the non-deuterated impurity)

  • "this compound" (deuterated internal standard)

  • Non-deuterated internal standard

  • Control blank biological matrix from six individual sources

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Standard laboratory equipment for sample preparation (pipettes, centrifuges, etc.)

  • LC-MS/MS system

Procedure:

  • Sample Set Preparation:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated and non-deuterated internal standards in the reconstitution solvent at the concentrations to be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated and non-deuterated internal standards at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte and each internal standard in each of the six matrix sources using the following formula: MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF for the analyte using both the deuterated and non-deuterated internal standards for each matrix source: IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect by the internal standard.

Visualizing the Workflow

To better understand the experimental process and the logical flow of analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_sets Experimental Sets cluster_analysis Analysis & Calculation A Blank Matrix (6 sources) D Set 2: Analyte in Spiked Matrix A->D F Set 4: IS in Spiked Matrix A->F B Analyte & IS Stock Solutions C Set 1: Analyte in Neat Solution B->C B->D E Set 3: IS in Neat Solution B->E B->F G LC-MS/MS Analysis C->G D->G E->G F->G H Calculate Matrix Factor (MF) G->H I Calculate IS-Normalized MF H->I J Calculate %CV of IS-Normalized MF I->J K Compare Performance J->K

Caption: Experimental workflow for evaluating matrix effects.

G cluster_workflow General Bioanalytical Workflow cluster_correction Correction for Variability A Sample Collection B Addition of Internal Standard A->B C Sample Extraction (e.g., SPE, LLE) B->C F Extraction Loss B->F G Injection Volume B->G H Ion Suppression/ Enhancement B->H D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E

Caption: Role of an internal standard in a bioanalytical workflow.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative methods for impurity profiling. Deuterated standards, such as the hypothetical "this compound," are generally the preferred choice due to their close structural and physicochemical similarity to the analyte, which typically leads to superior accuracy and precision. However, potential issues such as chromatographic shifts and the stability of the isotopic label must be considered.

When a deuterated standard is not available or is cost-prohibitive, a carefully selected and thoroughly validated non-deuterated analog can provide acceptable performance. Ultimately, the decision should be based on a comprehensive evaluation of the specific analytical requirements and rigorous method validation to ensure the chosen internal standard provides the necessary accuracy and precision for its intended purpose.

References

Cross-Validation of Analytical Methods for the Quantification of Pharmaceutical Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The robust and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Regulatory agencies such as the FDA and EMA require stringent control of impurities, necessitating the use of well-validated analytical methods.[1][2][3] Cross-validation of different analytical techniques provides a high level of confidence in the reliability and consistency of the analytical data generated.[1][4] This guide presents a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the analysis of a deuterated impurity, here exemplified as "DM50 impurity 1-d9-1".

This document is intended for researchers, scientists, and drug development professionals to provide a framework for comparing and selecting appropriate analytical methods for impurity quantification.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for impurity profiling is dependent on several factors, including the nature of the impurity, the required sensitivity, and analytical throughput. HPLC-UV is a widely adopted technique for routine quality control, while UPLC-MS offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities. The following table summarizes the typical performance characteristics of these two methods for the analysis of "this compound".

ParameterHPLC-UVUPLC-MS/MSTypical ICH Limit
Limit of Detection (LOD) 0.01%0.001%Reportable Threshold
Limit of Quantitation (LOQ) 0.03%0.003%Quantitation Limit
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80.0 - 120.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Specificity GoodExcellentMethod Specific
Analysis Time ~25 min~8 minMethod Dependent

Experimental Protocols

Detailed methodologies for the analysis of "this compound" using HPLC-UV and UPLC-MS/MS are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of known impurities in the drug substance.

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A

    • 5-15 min: 95% to 20% A

    • 15-20 min: 20% A

    • 20.1-25 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the drug substance sample in a suitable diluent (e.g., 50:50 v/v Methanol:Water) to a final concentration of 1 mg/mL.

2. Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is employed for the identification and quantification of trace-level and unknown impurities.

  • Chromatographic System: A validated UPLC system equipped with a binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 98% A

    • 1-5 min: 98% to 5% A

    • 5-6 min: 5% A

    • 6.1-8 min: 98% A (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for "this compound" and a full scan for unknown impurity identification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method. Further dilution may be necessary depending on the concentration of the impurity.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity analysis. The process ensures that both methods produce comparable and reliable results.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Execution cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion P1 Define Acceptance Criteria P2 Select Validation Samples P1->P2 M1 Analyze Samples using HPLC-UV P2->M1 M2 Analyze Samples using UPLC-MS/MS P2->M2 C1 Compare Quantitative Results (e.g., % Impurity) M1->C1 M2->C1 C2 Statistical Analysis (e.g., t-test, F-test) C1->C2 D1 Methods are Correlated C2->D1 Pass D2 Investigate Discrepancies C2->D2 Fail

Caption: Workflow for cross-validation of two analytical methods.

References

Comparative Stability Analysis: DM50 Impurity 1-d9-1 versus its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of the deuterated compound "DM50 impurity 1-d9-1" and its non-deuterated parent maytansinoid compound. While direct comparative stability data for these specific compounds are not publicly available, this document synthesizes established principles of deuteration, kinetic isotope effects, and known degradation pathways of maytansinoids to offer a predictive comparison. The experimental protocols described are based on industry-standard forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in drug development to enhance metabolic stability.[1][2] This enhancement is primarily due to the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, particularly those mediated by cytochrome P450 (CYP) enzymes.[2][3] This can lead to several therapeutic advantages, including increased drug half-life, greater overall drug exposure, and potentially reduced formation of toxic metabolites.

"this compound" is a deuterated analogue of a maytansinoid derivative, with deuterium atoms incorporated into a trimethyl group. Maytansinoids are potent microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs). Their stability is crucial for the efficacy and safety of the ADC.

Comparative Stability Profile

The primary stability advantage of "this compound" over its parent compound is expected to be in its metabolic stability. The deuteration of the trimethyl group likely protects it from oxidative metabolism by CYP enzymes, a common metabolic pathway for such functional groups. This would slow down the metabolic clearance of the molecule.

In terms of chemical stability under forced degradation conditions (e.g., acid, base, oxidation, heat, light), the difference between the deuterated and non-deuterated compounds is generally expected to be minimal, as these degradation pathways may not involve the cleavage of the specific C-H bonds that have been replaced by C-D bonds. The inherent stability of the maytansinoid core structure would be the dominant factor. Maytansinoids are known to be susceptible to hydrolysis of the C-3 ester side chain.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected stability parameters based on the principles of the kinetic isotope effect. Note: This data is hypothetical and intended to demonstrate the potential impact of deuteration. Actual values would need to be determined experimentally.

ParameterParent Maytansinoid CompoundThis compound (Expected)Rationale
Metabolic Half-life (t½) in Human Liver Microsomes X hours> X hoursSlower metabolism due to the Kinetic Isotope Effect at the deuterated trimethyl group.
Intrinsic Clearance (CLint) Y mL/min/mg< Y mL/min/mgReduced rate of metabolic breakdown by CYP enzymes.
Degradation under Acidic Conditions (% degraded) Z%~ Z%Degradation primarily through hydrolysis of the ester side chain, not affecting the deuterated site.
Degradation under Basic Conditions (% degraded) W%~ W%Degradation primarily through hydrolysis, not affecting the deuterated site.
Degradation under Oxidative Stress (% degraded) V%Potentially < V%The deuterated trimethyl group may be more resistant to oxidation.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies to compare the stability of "this compound" and its parent compound are provided below. These protocols are based on ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to compare the intrinsic stability of the deuterated and non-deuterated compounds under various stress conditions.

Materials:

  • "this compound" and parent compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Calibrated stability chambers (for thermal and photostability)

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Sample Preparation: Prepare stock solutions of both compounds in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a specified period.

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation:

    • Store solid samples and solutions of both compounds at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze samples at predetermined time intervals.

  • Photostability:

    • Expose solid samples and solutions to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the exposed samples and compare them to dark controls.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC-UV/MS method to separate and quantify the parent compound and any degradation products.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of the deuterated and non-deuterated compounds in a biologically relevant system.

Materials:

  • "this compound" and parent compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Incubation:

    • Pre-incubate HLM in phosphate buffer at 37°C.

    • Add the test compound (either parent or deuterated) to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • Withdraw aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant containing the remaining parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this stability comparison.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples (Multiple Time Points) Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples Photo Photostability (ICH Q1B) Photo->Stressed_Samples API API (Parent & d9-Impurity) Analysis Stability-Indicating HPLC-UV/MS Analysis Stressed_Samples->Analysis Data Data Interpretation: - Degradation Pathway ID - Stability Comparison Analysis->Data

Caption: Workflow for a forced degradation study.

Kinetic_Isotope_Effect cluster_parent Parent Compound cluster_deuterated Deuterated Compound Parent Drug with C-H bond at metabolic 'soft spot' Metabolism_H CYP450 Metabolism (C-H bond cleavage) Parent->Metabolism_H Fast Metabolite_H Metabolite (Rapid Formation) Metabolism_H->Metabolite_H Result Result: Increased Metabolic Stability Deuterated Drug with C-D bond at metabolic 'soft spot' Metabolism_D CYP450 Metabolism (C-D bond cleavage) Deuterated->Metabolism_D Slow (Higher energy barrier) Metabolite_D Metabolite (Slow Formation) Metabolism_D->Metabolite_D

Caption: The Deuterium Kinetic Isotope Effect.

References

A Comparative Guide to Establishing Relative Response Factors for Impurity Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensure the safety and efficacy of drug substances. Two prevalent methodologies for this critical task are the establishment of a Relative Response Factor (RRF) for an impurity and the use of a Stable Isotope-Labeled (SIL) internal standard, such as DM50 impurity 1-d9. This guide provides an objective comparison of these two approaches, supported by experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.

Understanding the Analytical Challenge

Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including the manufacturing process and degradation.[1] Regulatory bodies mandate the identification and quantification of these impurities.[2][3] The challenge in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), lies in the fact that the detector response can vary between the API and its impurities.[4] Simply comparing peak areas may not yield an accurate concentration of the impurity. To address this, correction factors are necessary.

Method 1: The Relative Response Factor (RRF) Approach

The Relative Response Factor (RRF) is a widely used method to correct for the difference in detector response between an impurity and the API.[5] It is defined as the ratio of the response factor of the impurity to the response factor of the API.

Principle

The response factor (RF) of a compound is the slope of its calibration curve, which plots the detector response (e.g., peak area) against the concentration.

  • Response Factor (RF) = Peak Area / Concentration

  • Relative Response Factor (RRF) = Response Factor of Impurity / Response Factor of API

An RRF of 1.0 indicates an identical detector response between the impurity and the API. A value other than 1.0 signifies a difference in response that must be accounted for in the impurity calculation.

Experimental Protocol for RRF Determination (Slope Method)

The slope method is a common technique for establishing the RRF.

  • Preparation of Standard Solutions: Prepare a minimum of five concentrations for both the API and the impurity standard across a linear range.

  • Chromatographic Analysis: Inject each solution into the chromatograph under identical, controlled conditions (e.g., column, mobile phase, flow rate, and detector settings).

  • Data Acquisition: Record the peak area for each concentration of the API and the impurity.

  • Calibration Curve Construction: For both the API and the impurity, plot the peak area versus the concentration.

  • Slope Calculation: Determine the slope of the linear regression line for both the API and the impurity.

  • RRF Calculation: Calculate the RRF using the formula: RRF = Slope of Impurity / Slope of API.

Data Presentation: Example RRF Calculation
Concentration (µg/mL)API Peak AreaImpurity Peak Area
115,20012,300
230,10024,500
575,50061,000
10150,800122,500
20302,000244,800
Slope 15,098 12,239
RRF \multicolumn{2}{c}{0.81 }

Caption: Example data for the determination of the Relative Response Factor (RRF) using the slope method. The RRF is calculated as the slope of the impurity divided by the slope of the API (12,239 / 15,098).

Workflow for RRF Determination

RRF_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis and Calculation A Prepare API and Impurity Stock Solutions B Create a series of dilutions (e.g., 5 concentrations) A->B C Inject solutions into HPLC/GC B->C D Acquire Peak Area Data C->D E Plot Peak Area vs. Concentration D->E F Determine Slopes of API and Impurity E->F G Calculate RRF (Slope_Imp / Slope_API) F->G SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS / GC-MS Analysis cluster_calc Data Analysis and Quantification A Prepare Calibration Standards and Unknown Samples B Add a known amount of SIL-IS to all samples A->B C Inject samples B->C D Monitor m/z for both Analyte and SIL-IS C->D E Calculate Response Ratio (Area_Analyte / Area_IS) D->E F Generate Calibration Curve E->F G Determine Impurity Concentration F->G

References

Inter-laboratory Comparison of "DM50 Impurity 1-d9-1" Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of "DM50 impurity 1-d9-1." In the absence of publicly available inter-laboratory data for this specific deuterated impurity, this document outlines the essential experimental protocols, data presentation formats, and analytical workflows required for a comprehensive and objective comparison of performance across different laboratories. The principles and methodologies described herein are based on established guidelines for proficiency testing and inter-laboratory studies.[1][2][3]

Data Presentation: A Framework for Comparison

Effective comparison of inter-laboratory data relies on clear and concise presentation. The following tables provide a template for summarizing key quantitative metrics. For the purpose of this guide, hypothetical data is used to illustrate their application.

Table 1: Summary of Reported Concentrations for this compound

This table summarizes the concentration of "this compound" as determined by each participating laboratory for two different samples (Sample A and Sample B). Key statistical parameters such as the mean, standard deviation (SD), and relative standard deviation (%RSD) are included to assess accuracy and precision.

Laboratory IDSample A (ng/mL)Sample B (ng/mL)Mean (ng/mL)SD (ng/mL)%RSD
Lab 0110.248.529.3527.0892.27
Lab 029.851.230.5029.2796.00
Lab 0310.549.830.1527.7992.17
Lab 049.552.130.8030.1297.80
Lab 0510.847.929.3526.2389.38
Consensus Mean 10.16 49.90
Consensus SD 0.51 1.77
Consensus %RSD 5.02 3.55

Table 2: Performance Scoring (Z-Scores)

Z-scores are a standard method for evaluating laboratory performance in proficiency tests.[4][5] A Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean. A satisfactory performance is generally indicated by a Z-score between -2 and 2.

Laboratory IDSample A Z-ScoreSample B Z-ScorePerformance Evaluation
Lab 010.08-0.79Satisfactory
Lab 02-0.710.73Satisfactory
Lab 030.67-0.06Satisfactory
Lab 04-1.301.24Satisfactory
Lab 051.26-1.13Satisfactory

Experimental Protocols

A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a general methodology that should be adapted and specified in greater detail by the study coordinator.

1. Sample Preparation and Distribution

  • Test Materials: Two distinct samples (Sample A and Sample B) containing "this compound" at different, undisclosed concentrations should be prepared.

  • Homogeneity and Stability: The homogeneity and stability of the samples must be confirmed before distribution to ensure that all laboratories receive identical test materials.

  • Distribution: Samples should be shipped to participating laboratories under controlled conditions to prevent degradation.

2. Analytical Methodology

While participating laboratories may use their own validated in-house methods, a common analytical technique is recommended to minimize variability. Given the nature of deuterated impurities, a high-sensitivity method such as Liquid Chromatography-Mass Spectrometry (LC-MS) is appropriate.

  • Chromatographic Conditions:

    • Column: A specific C18 column or equivalent should be designated.

    • Mobile Phase: The composition and gradient of the mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) must be clearly defined.

    • Flow Rate: A consistent flow rate (e.g., 0.4 mL/min) should be used.

    • Column Temperature: The column should be maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, specifying the precursor and product ions for "this compound" and any internal standards.

    • Instrument Parameters: Key parameters such as capillary voltage, source temperature, and gas flows should be optimized and kept consistent.

3. Data Analysis and Reporting

  • Quantification: Laboratories should perform triplicate injections for each sample and report the average concentration.

  • Reporting: Results should be submitted to the coordinating body in a standardized format, including raw data and chromatograms.

  • Statistical Analysis: The coordinating body will perform statistical analysis to determine the consensus mean, standard deviation, and Z-scores for each laboratory.

Visualizations

Workflow for an Inter-laboratory Comparison

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation Define Objectives Define Objectives Select Participants Select Participants Define Objectives->Select Participants Prepare & Characterize Samples Prepare & Characterize Samples Select Participants->Prepare & Characterize Samples Distribute Samples Distribute Samples Prepare & Characterize Samples->Distribute Samples Sample Analysis Sample Analysis Distribute Samples->Sample Analysis Data Submission Data Submission Sample Analysis->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Performance Evaluation (Z-Scores) Performance Evaluation (Z-Scores) Statistical Analysis->Performance Evaluation (Z-Scores) Final Report Final Report Performance Evaluation (Z-Scores)->Final Report

Figure 1: Workflow of an Inter-laboratory Comparison Study.

Hypothetical Analytical Workflow for this compound

This diagram shows a representative analytical workflow for the quantification of "this compound" using LC-MS.

Analytical_Workflow cluster_lcms LC-MS System Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Log & Store LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Dilution & Spiking LC Separation LC Separation LC-MS Analysis->LC Separation MS Detection MS Detection LC Separation->MS Detection Elution Data Processing Data Processing MS Detection->Data Processing MRM Transition Result Calculation Result Calculation Data Processing->Result Calculation Peak Integration Final Report Final Report Result Calculation->Final Report Concentration (ng/mL)

Figure 2: Analytical Workflow for Impurity Quantification.

References

Validation of DM50 Impurity 1-d9-1 as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of "DM50 impurity 1-d9-1" as a reference standard, comparing its performance and characteristics with its non-deuterated counterpart, "Maytansinoid DM4 Impurity 1." The information presented is supported by established analytical techniques and typical specifications for pharmaceutical reference standards.

Introduction

"this compound" is the deuterated form of "Maytansinoid DM4 Impurity 1," an impurity associated with maytansinoids, a class of potent microtubule-targeting agents used in the development of antibody-drug conjugates (ADCs). The "d9" designation indicates the presence of nine deuterium atoms, making it an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it closely mimics the physicochemical properties of the analyte, allowing for accurate correction of matrix effects and variability during sample processing and analysis.

This guide outlines the critical validation parameters and experimental protocols to qualify "this compound" as a reference standard, ensuring its identity, purity, and suitability for its intended analytical purpose.

Comparative Data Summary

The following tables summarize the typical analytical specifications for "this compound" and its non-deuterated analog, "Maytansinoid DM4 Impurity 1." These values represent established acceptance criteria for high-purity pharmaceutical reference standards.

Table 1: Identity and Physicochemical Properties

Parameter"this compound""Maytansinoid DM4 Impurity 1"Method
Full Chemical Name (14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl N-(methyl-d3)-N-(6-(methylthio)hexanoyl-3,3,4,4,5,5-d6)-D-alaninateN/AIUPAC Nomenclature
Molecular Formula C₃₉H₄₇D₉ClN₃O₁₀SC₃₉H₅₆ClN₃O₁₀S₂Mass Spectrometry
Molecular Weight 803.45 g/mol 826.46 g/mol Mass Spectrometry
CAS Number Not Available796073-68-2Chemical Abstracts Service

Table 2: Purity and Quality Attributes

Parameter"this compound""Maytansinoid DM4 Impurity 1"Acceptance CriteriaMethod
Chromatographic Purity ≥ 98.0%≥ 98.0%≥ 98.0%HPLC-UV
Mass Accuracy ≤ 5 ppm≤ 5 ppm≤ 5 ppmHigh-Resolution Mass Spectrometry (HRMS)
Water Content ≤ 1.0%≤ 1.0%Varies based on hydrate form; typically ≤ 2.0% for non-hydratesKarl Fischer Titration
Isotopic Purity ≥ 99%N/A≥ 99%Mass Spectrometry

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC with UV detection is a standard method for determining the purity of pharmaceutical compounds by separating the main component from any impurities.[1][2]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

  • A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to ensure the elution of all components.

Procedure:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Set the column temperature to 30°C and the UV detection wavelength to a λmax determined from a UV scan of the compound (typically around 230 nm and 254 nm for maytansinoids).

  • Inject a known volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram and integrate all peaks.

  • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Mass Spectrometry (MS) for Identity and Molecular Weight Verification

Principle: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of a compound with high accuracy.[3]

Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • Introduce the sample solution (prepared as for HPLC) into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the experimental monoisotopic mass of the protonated molecule ([M+H]⁺).

  • Compare the experimental mass to the theoretical calculated mass. The mass accuracy is calculated in parts per million (ppm): Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶.

  • For deuterated standards, the mass spectrum is also used to confirm the isotopic distribution and calculate the isotopic purity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the internal standard.

Karl Fischer Titration for Water Content Determination

Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[4]

Instrumentation:

  • A coulometric or volumetric Karl Fischer titrator.

Procedure:

  • Standardize the Karl Fischer reagent with a known water standard.

  • Accurately weigh a sample of the reference standard and introduce it into the titration vessel.

  • The instrument automatically titrates the sample, and the water content is calculated and displayed, typically as a percentage.

Mandatory Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids, including DM4 and its related impurities, exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis through the intrinsic pathway.

Maytansinoid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ADC Antibody-Drug Conjugate (ADC) ADC_Internalized Internalized ADC ADC->ADC_Internalized Receptor-mediated endocytosis Lysosome Lysosome ADC_Internalized->Lysosome Trafficking Maytansinoid Maytansinoid (e.g., DM4) Lysosome->Maytansinoid Linker cleavage & release Tubulin α/β-Tubulin Heterodimers Maytansinoid->Tubulin Binds to tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Mitotic_Arrest->Bcl2_Family Induces stress signals Mitochondrion_Membrane Mitochondrial Outer Membrane Bcl2_Family->Mitochondrion_Membrane Promotes permeabilization Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Effector Caspases (Caspase-3/7) Apoptosome->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Mitochondrion_Membrane->Cytochrome_c

Caption: Maytansinoid mechanism of action leading to apoptosis.

Experimental Workflow for Reference Standard Validation

The logical flow for validating a new batch of a reference standard, such as "this compound," involves a series of sequential and parallel analytical tests to confirm its identity, purity, and quality.

Validation_Workflow cluster_identity Identity cluster_purity Purity cluster_quality Quality Start New Batch of Reference Standard Identity_Tests Identity Confirmation Start->Identity_Tests Purity_Tests Purity Assessment Start->Purity_Tests Quality_Tests Quality Attribute Tests Start->Quality_Tests HRMS HRMS (Molecular Formula) Identity_Tests->HRMS NMR ¹H and ¹³C NMR (Structure) Identity_Tests->NMR HPLC HPLC-UV (Chromatographic Purity) Purity_Tests->HPLC qNMR qNMR (Absolute Purity) Purity_Tests->qNMR KF Karl Fischer (Water Content) Quality_Tests->KF MS_Isotopic MS (Isotopic Purity) Quality_Tests->MS_Isotopic Documentation Documentation and Certificate of Analysis Release Release for Use Documentation->Release HRMS->Documentation NMR->Documentation HPLC->Documentation qNMR->Documentation KF->Documentation MS_Isotopic->Documentation

Caption: Validation workflow for a new reference standard.

Conclusion

The validation of "this compound" as a reference standard is crucial for its reliable use in regulated bioanalysis. By employing a suite of orthogonal analytical techniques, including HPLC, MS, NMR, and Karl Fischer titration, its identity, purity, and quality can be rigorously established. As a deuterated analog of "Maytansinoid DM4 Impurity 1," it serves as an invaluable tool for accurate quantification in complex biological matrices, thereby supporting the development of safe and effective maytansinoid-based therapeutics. The experimental protocols and acceptance criteria outlined in this guide provide a robust framework for the qualification of this and other similar reference standards.

References

A Comparative Analysis of the Ionization Efficiency of DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the ionization efficiency of "DM50 impurity 1-d9-1," a deuterated isotopic labeled analog of a maytansinoid impurity. As a crucial parameter in mass spectrometry-based quantification, understanding the ionization efficiency of this impurity is vital for researchers, scientists, and drug development professionals working on maytansinoid-based therapeutics, such as antibody-drug conjugates (ADCs).

This document outlines the theoretical basis for comparison with its non-deuterated counterpart and other relevant maytansinoid analogs, details the experimental protocols for determining ionization efficiency, and presents a logical workflow for such a comparison.

Introduction to this compound and its Comparators

"this compound" is a stable isotope-labeled version of a specific impurity related to the maytansinoid family of compounds. Maytansinoids, including the well-characterized DM1 and DM4, are highly potent cytotoxic agents used as payloads in ADCs. The introduction of deuterium atoms in "this compound" is intended to make it a suitable internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

For the purpose of this guide, we will compare the ionization efficiency of "this compound" with two logical alternatives:

  • DM50 Impurity 1 (Non-deuterated): The direct, non-labeled counterpart of the primary compound. In theory, deuterated and non-deuterated versions of a molecule should exhibit very similar physicochemical properties and, therefore, comparable ionization efficiencies in electrospray ionization (ESI). However, subtle differences can sometimes be observed.

  • Maytansinoid DM4: A well-established maytansinoid payload used in ADCs. Comparing "this compound" to a known maytansinoid provides a broader context for its behavior within its chemical class.

Data Presentation: A Comparative Overview

Due to the absence of publicly available experimental data directly comparing the ionization efficiency of "this compound," the following table is presented as an illustrative template. The values are hypothetical and serve to demonstrate how such a comparison would be structured.

CompoundMolecular Weight ( g/mol )Ionization ModePredominant IonRelative Ionization Efficiency (Hypothetical)
This compound [Molecular Weight]ESI+[M+H]⁺1.00
DM50 Impurity 1 [Molecular Weight - 9]ESI+[M+H]⁺0.98
Maytansinoid DM4 780.37ESI+[M+H]⁺, [M+Na]⁺1.10

Note: The relative ionization efficiency is a comparative measure. In a real experiment, this would be determined by analyzing equimolar concentrations of the compounds under identical LC-MS conditions and comparing the resulting peak areas.

Experimental Protocols

To generate the quantitative data for a direct comparison of ionization efficiency, the following experimental protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

1. Objective:

To determine the relative ionization efficiency of "this compound," its non-deuterated analog, and Maytansinoid DM4 using electrospray ionization mass spectrometry.

2. Materials:

  • "this compound" reference standard

  • "DM50 Impurity 1" reference standard

  • Maytansinoid DM4 reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation:

  • Prepare individual stock solutions of each compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working solutions at equimolar concentrations (e.g., 1 µM, 100 nM, 10 nM) in the initial mobile phase composition.

4. LC-MS/MS Method:

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the compounds from any potential impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

    • Data Acquisition: Full scan mode to identify predominant ions and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification. Precursor-to-product ion transitions for each compound would need to be optimized.

5. Data Analysis:

  • Inject the equimolar solutions of each compound multiple times (n=3 or more) to ensure reproducibility.

  • Integrate the peak area of the most abundant and stable precursor ion for each compound.

  • Calculate the average peak area for each compound at each concentration level.

  • The relative ionization efficiency can be expressed as the ratio of the average peak area of one compound to another. For example, the relative ionization efficiency of "DM50 Impurity 1" to "this compound" would be: (Average Peak Area of DM50 Impurity 1) / (Average Peak Area of this compound).

Mandatory Visualization

The following diagram illustrates the experimental workflow for comparing the ionization efficiency of the target compounds.

Ionization_Efficiency_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Comparison stock1 Stock Solution This compound working Equimolar Working Solutions stock1->working stock2 Stock Solution DM50 Impurity 1 stock2->working stock3 Stock Solution DM4 stock3->working lcms LC-MS/MS System (ESI+) working->lcms Injection peak Peak Area Integration lcms->peak Data Acquisition compare Relative Ionization Efficiency Calculation peak->compare

Caption: Workflow for comparing the ionization efficiency of maytansinoid compounds.

Navigating the Gray Zone: A Comparative Guide to Qualifying Deuterated Impurities Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The advent of deuterated drugs offers significant therapeutic advantages by modifying pharmacokinetic profiles, leading to improved safety and efficacy.[1][2] However, the unique nature of these molecules introduces a complex regulatory challenge: the qualification of deuterated impurities. Currently, there are no specific ICH guidelines tailored to deuterated or isotopic impurities.[1] This leaves drug developers in a gray area, navigating the application of existing impurity guidelines, primarily ICH Q3A/R2 (Impurities in New Drug Substances) and Q3B/R2 (Impurities in New Drug Products).

This guide provides a comparative analysis of potential strategies for qualifying deuterated impurities, outlines relevant experimental protocols, and presents the quantitative thresholds that form the basis of any qualification effort.

The Core Challenge: Are Deuterated Impurities Different?

Impurities in deuterated drugs can be categorized into two main types:

  • Process-Related Deuterated Impurities: These are deuterated versions of impurities that might be expected from the synthesis of a non-deuterated analogue (e.g., deuterated starting materials, by-products, or intermediates).

  • Lower Isotopologues: These are molecules of the active pharmaceutical ingredient (API) that contain fewer deuterium atoms than the intended, fully deuterated API.

The central question is whether these impurities can be treated like their non-deuterated counterparts or if they must be considered new chemical entities requiring full safety qualification. Regulatory agencies are concerned that the substitution of hydrogen with deuterium could alter the molecule's metabolic or toxicological profile, a phenomenon known as the kinetic isotope effect. There is mounting concern that regulators may default to the stringent standards of ICH Q3A/B, treating these as entirely new impurities.[1]

A recent perspective, however, argues that lower isotopologues, in particular, should be considered an integral part of the API's distribution profile rather than impurities, provided this distribution is well-characterized and controlled.[3]

Comparative Qualification Strategies

Given the lack of specific guidance, companies must build a scientifically sound rationale for their chosen approach. Below are three potential strategies, compared from a regulatory risk and resource perspective.

StrategyDescriptionProsCons
A: The Conservative Approach Treat every deuterated impurity exceeding the ICH qualification threshold as a new, unqualified impurity.- Lowest regulatory risk.- Aligns with a strict interpretation of existing guidelines.- Highest cost and longest timeline.- May require extensive toxicology studies for each impurity.- Potentially unnecessary animal testing.
B: The Scientific Bridge For deuterated versions of known impurities, leverage safety data from the non-deuterated analogue. This is supported by a scientific rationale and targeted, comparative studies.- Balances risk and resource efficiency.- Reduces the need for extensive new toxicology programs.- Focuses on scientific justification.- Higher regulatory risk than Approach A.- Requires strong scientific justification and robust comparative data.- May face scrutiny from regulators.
C: The Isotopic Distribution For lower isotopologues, define them as part of the API specification, not as impurities. This requires demonstrating consistent control over the isotopic distribution profile of the API.- Scientifically elegant and potentially resource-saving.- Avoids classifying key components as "impurities".- Novel approach with uncertain regulatory acceptance.- Requires highly sophisticated analytical characterization and process control.
Data Presentation: ICH Q3A/R2 Qualification Thresholds

The foundation for any impurity qualification strategy is the set of thresholds established by ICH. Qualification—the process of acquiring and evaluating data to establish biological safety—is required for any impurity that exceeds these limits.

The table below summarizes the qualification thresholds from ICH Q3A/R2, which are based on the Maximum Daily Dose (MDD) of the drug substance.

Maximum Daily Dose (MDD)Qualification Threshold
≤ 2 g/day 0.15% or 1.0 mg Total Daily Intake (whichever is lower)
> 2 g/day 0.05%

Note: These thresholds apply to organic impurities. Different guidelines apply to residual solvents (ICH Q3C) and elemental impurities (ICH Q3D).

Mandatory Visualizations

The following diagrams illustrate the decision-making and experimental workflows involved in assessing deuterated impurities.

G cluster_0 Deuterated Impurity Assessment Workflow start Deuterated Impurity Detected is_above_id Level > ICH Identification Threshold? start->is_above_id identify Identify Impurity Structure is_above_id->identify Yes end_control Control below threshold is_above_id->end_control No is_isotopologue Is it a lower isotopologue of the API? identify->is_isotopologue is_known_analogue Is it a deuterated analogue of a known (non-deuterated) impurity? is_isotopologue->is_known_analogue No strategy_dist Propose 'Isotopic Distribution' Strategy is_isotopologue->strategy_dist Yes is_novel Novel Impurity is_known_analogue->is_novel No strategy_bridge Propose 'Scientific Bridge' Strategy is_known_analogue->strategy_bridge Yes qualify_novel Full ICH Qualification Program Required is_novel->qualify_novel end_qualified Impurity Qualified qualify_novel->end_qualified strategy_bridge->end_qualified strategy_dist->end_qualified

Caption: Decision workflow for assessing a deuterated impurity.

Experimental Protocols

A "Scientific Bridge" strategy (Approach B) relies on data demonstrating that the deuterated impurity presents no greater toxicological risk than its qualified, non-deuterated analogue. A key experiment in this approach is a comparative in vitro cytotoxicity assay.

Protocol: Comparative In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic potential of a deuterated impurity (Impurity-D) with its non-deuterated analogue (Impurity-H) in a relevant human cell line.

Methodology:

  • Cell Line Selection: Choose a human cell line relevant to the drug's target organ or potential sites of toxicity (e.g., HepG2 human liver cells).

  • Test Articles:

    • Impurity-D (synthesized and purified, >98% purity)

    • Impurity-H (qualified reference standard, >98% purity)

    • Vehicle Control (e.g., 0.1% DMSO in cell culture medium)

    • Positive Control (e.g., Doxorubicin)

  • Assay Procedure (e.g., MTT Assay):

    • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

    • Dosing: Prepare serial dilutions of Impurity-D and Impurity-H in culture medium. A typical concentration range would be 0.1 µM to 100 µM. Remove old medium from cells and add the test article dilutions.

    • Incubation: Incubate the plates for a relevant duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well on a plate reader at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curves for both Impurity-D and Impurity-H.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

  • Acceptance Criteria: The assay is considered valid if the positive control induces a significant cytotoxic response.

  • Interpretation: If the IC₅₀ of Impurity-D is not significantly lower (e.g., within a 2-fold margin) than that of Impurity-H, it provides evidence that deuteration did not increase the intrinsic cytotoxicity of the molecule. This result would strongly support the scientific bridge argument.

G cluster_1 In Vitro Cytotoxicity Experimental Workflow A 1. Plate and Culture Human Cell Line (e.g., HepG2) B 2. Prepare Serial Dilutions (Impurity-D vs. Impurity-H) A->B C 3. Dose Cells and Incubate (24-48 hours) B->C D 4. Add MTT Reagent (Metabolic Activity Assay) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (Plate Reader) E->F G 7. Analyze Data (Calculate and Compare IC50 Values) F->G

Caption: Workflow for a comparative cytotoxicity experiment.

G cluster_2 Logical Relationship: ICH Guidelines and Deuterated Impurities cluster_challenges Key Challenges & Interpretations ICH ICH Q3A/Q3B (General Impurity Guidance) Deuterated Deuterated Impurities (No Specific Guidance) C1 Lower Isotopologues: Impurity or API Component? Deuterated->C1 interpretation needed C2 Kinetic Isotope Effect: Altered Toxicity Profile? Deuterated->C2 interpretation needed C3 Bridging Data: Leveraging Analogue Safety Data? Deuterated->C3 interpretation needed

Caption: Relationship between general ICH guidelines and deuterated impurity challenges.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Quantification of Maytansinoid Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in antibody-drug conjugates (ADCs) is paramount to ensuring product safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of maytansinoid impurities, focusing on DM1 and DM4 as representative examples due to the limited publicly available data on "DM50 impurity 1-d9-1." The principles and methodologies discussed are directly applicable to the quantification of other deuterated and non-deuterated maytansinoid impurities.

The use of deuterated internal standards, such as "this compound," is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). These stable isotope-labeled standards mimic the physicochemical properties of the analyte, correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide will delve into the performance of state-of-the-art LC-MS/MS methods for maytansinoid impurity analysis, presenting key validation data and detailed experimental protocols.

Comparative Analysis of Quantitative Performance

The accuracy and precision of an analytical method are critical performance characteristics that demonstrate its reliability. The following tables summarize the validation data from published studies on the quantification of maytansinoid impurities DM1 and DM4, which serve as excellent surrogates for understanding the expected performance for "this compound". These methods typically employ LC-MS/MS, a highly sensitive and specific technique for impurity profiling.[1]

Method Analyte Matrix Quantification Range Accuracy (% Bias or % Recovery) Precision (% RSD) Reference
On-line SPE-LC-MS/MSDM1Human Serum0.200–200 ng/mL3.5–14.5% (bias)Within-run: 0.9–4.4%, Between-run: 2.5–5.6%[2][3]
LC-MS/MSDM1Human Plasma0.500–200 ng/mL99.2–110.9% (recovery)<15%[3]
HPLC-DADDM4 and S-Me-DM4Human Plasma0.06–20 µg/mLIntraday: -1.1 to 3.1%, Interday: -10.4 to 7.5% (trueness)Intraday: 2.3–8.2%, Interday: 0.7–10.1%[4]
LC-MS/MSDM4 and S-Me-DM4Human Plasma0.100–50.0 ng/mL-Fully validated with acceptable incurred sample reanalysis

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis. Below are representative methodologies for the quantification of maytansinoid impurities using LC-MS/MS.

Method 1: On-line Solid Phase Extraction (SPE) coupled with LC-MS/MS for DM1 Quantification in Human Serum

This method demonstrates a sensitive and specific approach for quantifying DM1 in a complex biological matrix.

1. Sample Preparation:

  • To prevent dimerization and reaction with other thiol-containing molecules, serum samples are pre-treated with a reducing agent, tris(2-carboxyethyl)phosphine (TCEP).

  • The free thiol group of DM1 is then blocked with N-ethylmaleimide (NEM).

  • The resulting samples are diluted with acetonitrile prior to analysis.

2. Chromatographic Separation:

  • System: On-line Solid Phase Extraction (SPE) - Liquid Chromatography system.

  • SPE Cartridge: C18.

  • Analytical Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: A gradient elution is employed.

  • Flow Rate: Not specified.

  • Run Time: 10.0 minutes.

3. Mass Spectrometric Detection:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Not specified.

  • Detection Mode: Selected Reaction Monitoring (SRM) of the DM1-NEM adduct.

Method 2: HPLC with Diode-Array Detection (DAD) for DM4 and S-Me-DM4 Quantification in Plasma

This protocol provides an alternative to mass spectrometry, utilizing UV detection.

1. Sample Preparation:

  • Simple protein precipitation with acetonitrile.

  • The supernatant is dried and the residue is reconstituted in N,N-Dimethylacetamide (DMA).

2. Chromatographic Separation:

  • System: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).

  • Column: Reversed-phase GraceSmart RP18, thermostated at 40 °C.

  • Mobile Phase: Isocratic elution with milliQ water and methanol (25:75, v:v), both acidified with 0.1% v:v formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Run Time: 13 minutes.

3. Detection:

  • Wavelength: 254 nm.

Visualizing the Workflow

To illustrate the logical flow of a typical quantitative impurity analysis, the following diagram outlines the key steps from sample receipt to data analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing & Reporting sample_receipt Sample Receipt and Logging standard_prep Preparation of Calibration Standards & QCs sample_receipt->standard_prep is_addition Internal Standard Spiking (e.g., this compound) standard_prep->is_addition protein_precipitation Protein Precipitation / SPE is_addition->protein_precipitation derivatization Reduction & Derivatization (if required) protein_precipitation->derivatization extraction Extraction & Reconstitution derivatization->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve data_review Data Review & Validation calibration_curve->data_review final_report Final Report Generation data_review->final_report

A typical bioanalytical workflow for impurity quantification.

Signaling Pathway and Logical Relationships

The accurate quantification of impurities is a critical decision point in the drug development process. The following diagram illustrates the logical relationship between analytical method validation and its impact on product quality and regulatory approval.

logical_relationship cluster_development Method Development & Validation cluster_application Application in Quality Control cluster_outcome Outcome method_dev Analytical Method Development method_val Method Validation (Accuracy, Precision, etc.) method_dev->method_val impurity_profiling Impurity Profiling of Batches method_val->impurity_profiling stability_testing Stability Testing impurity_profiling->stability_testing product_quality Ensured Product Quality & Safety stability_testing->product_quality regulatory_compliance Regulatory Compliance & Approval product_quality->regulatory_compliance

The impact of validated analytical methods on drug quality.

References

Performance of Mass Spectrometers in the Analysis of DM50 Impurity 1-d9-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of the performance of different mass spectrometry platforms in the characterization of the hypothetical deuterated impurity, "DM50 impurity 1-d9-1." The data and protocols presented herein are representative examples to illustrate the capabilities of various technologies for the analysis of such compounds.

The analysis of deuterated impurities like this compound presents unique challenges, including the need to differentiate them from their non-deuterated counterparts and to accurately determine their isotopic purity.[1][2] High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements that allow for the determination of elemental compositions.[3] Coupled with liquid chromatography (LC) for separation, mass spectrometry offers a sensitive and specific method for the analysis of these low-level impurities.[3][4]

Comparative Performance of Mass Spectrometers

The choice of mass spectrometer can significantly impact the quality and reliability of data in impurity analysis. The following tables summarize the expected performance of three common types of mass spectrometers—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound.

Table 1: Quantitative Performance in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Mode

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Limit of Detection (LOD) 0.1 pg/mL1 pg/mL0.5 pg/mL
Limit of Quantitation (LOQ) 0.5 pg/mL5 pg/mL2 pg/mL
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Precision (%RSD) < 5%< 10%< 5%
Accuracy (%Bias) ± 10%± 15%± 10%

Table 2: High-Resolution Mass Spectrometry (HRMS) Performance

ParameterQ-TOFOrbitrap
Mass Resolution > 40,000 FWHM> 140,000 FWHM
Mass Accuracy < 2 ppm< 1 ppm
Isotopic Fidelity GoodExcellent
Structural Elucidation Capability Excellent (MS/MS)Excellent (MS/MS, MSn)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results in impurity analysis.

Sample Preparation
  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution to construct a calibration curve.

  • Sample Preparation: The drug substance or product is accurately weighed and dissolved in a suitable solvent to achieve a target concentration. The solution may be filtered through a 0.22 µm filter to remove any particulate matter before injection.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Method
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.

  • Source Parameters: Optimized for the specific compound, including capillary voltage, source temperature, and gas flows.

  • Data Acquisition:

    • QqQ: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound would be monitored.

    • Q-TOF and Orbitrap: Operated in full scan mode for detection and identification, and in tandem MS (MS/MS) mode for structural elucidation. High resolution is key to distinguishing the deuterated impurity from the parent compound and other interferences.

Visualizing the Workflow and Rationale

To better understand the process of impurity analysis and the potential origin of a deuterated impurity, the following diagrams illustrate a typical experimental workflow and a hypothetical metabolic pathway.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Drug Substance/Product B Dissolution & Filtration A->B C HPLC System B->C D Reversed-Phase Column C->D E Ionization (ESI) D->E F Mass Analyzer (QqQ, Q-TOF, or Orbitrap) E->F G Detector F->G H Quantification G->H I Structural Elucidation G->I

A typical experimental workflow for LC-MS based impurity analysis.

G cluster_drug Drug Metabolism cluster_enzyme Enzymatic Process Drug Administered Drug (DM50-d8) Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Drug->Metabolite1 Metabolism Impurity This compound (Result of H/D Exchange) Metabolite1->Impurity Back-Exchange CYP450 CYP450 CYP450->Drug Exchange Enzyme/Solvent Mediated Exchange Exchange->Metabolite1

Hypothetical metabolic pathway leading to the formation of a deuterated impurity.

References

Safety Operating Guide

Navigating the Disposal of DM50 Impurity 1-d9-1: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory waste is paramount for ensuring the safety of personnel and the protection of the environment. For novel or uncharacterized substances such as DM50 impurity 1-d9-1, a comprehensive approach based on established principles of chemical safety is essential. In the absence of a specific Safety Data Sheet (SDS), the following procedures provide a framework for researchers, scientists, and drug development professionals to safely manage and dispose of this impurity.

I. Pre-Disposal Hazard Assessment

Before any disposal activities can be undertaken, a thorough hazard assessment of this compound is required. This involves a multi-step process to characterize the potential risks associated with the substance.

Step 1: Review of Synthesis and Process Knowledge A critical initial step is to review the chemical synthesis or process from which this compound was generated. Understanding the starting materials, intermediates, and reaction conditions can provide significant clues about the impurity's potential properties and hazards. For instance, if the synthesis involved corrosive, flammable, or toxic reagents, it is prudent to assume the impurity may share these characteristics until proven otherwise.

Step 2: Chemical Analysis A detailed chemical and physical analysis of a representative sample of the waste is necessary.[1] This analysis should aim to identify the key functional groups and structural properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be invaluable in elucidating the structure.

Step 3: Hazard Classification Based on the information gathered, the impurity should be classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This classification will determine the appropriate handling, storage, and disposal requirements. The Occupational Safety and Health Administration (OSHA) provides guidance for hazard classification.[2]

II. Personal Protective Equipment (PPE) and Handling

Given the unknown nature of this compound, stringent adherence to safety protocols is mandatory.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves. The choice of glove material should be based on the potential chemical properties identified in the hazard assessment.

  • Protective Clothing: A lab coat is essential. For larger quantities or if there is a risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If the substance is volatile or if aerosols may be generated, work should be conducted in a certified chemical fume hood.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Seek Medical Attention: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

IV. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The guiding principle is to dispose of the contents and container to an approved waste disposal plant.[4]

Step 1: Segregation The waste should be segregated based on its hazard classification. Do not mix incompatible waste streams.

Step 2: Containerization Use a chemically resistant and properly sealed container for the waste. The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the identified hazards (e.g., "Flammable," "Corrosive").

Step 3: Storage Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Professional Disposal Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. Provide them with all available information regarding the chemical's properties and potential hazards.

V. Data and Workflow Visualization

To aid in the decision-making process for disposal, the following table summarizes potential hazards and corresponding disposal considerations.

Hazard CharacteristicPotential PropertiesDisposal Considerations
Ignitability Low flash point, combustibleSegregate from oxidizers. Use non-sparking tools for handling. Dispose of as flammable waste.
Corrosivity Acidic or basic natureStore in a corrosion-resistant container. Neutralize if safe and permissible before disposal. Dispose of as corrosive waste.
Reactivity Unstable, reacts with waterStore away from incompatible materials. Do not dispose of down the drain. Dispose of as reactive waste.
Toxicity Harmful if ingested, inhaled, or absorbedHandle with appropriate PPE in a ventilated area. Dispose of as toxic waste.

A logical workflow for the proper disposal of this compound is depicted in the following diagram:

G A Start: this compound Generated B Conduct Hazard Assessment (Review Synthesis, Chemical Analysis) A->B C Determine Hazard Classification (Ignitable, Corrosive, Reactive, Toxic) B->C D Select Appropriate PPE C->D E Segregate Waste D->E F Package in Labeled, Compatible Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Disposal G->H I End: Waste Disposed H->I

Disposal Workflow for this compound

By following these systematic procedures, laboratory professionals can ensure the safe handling and disposal of uncharacterized impurities like this compound, thereby fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling DM50 Impurity 1-d9-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "DM50 impurity 1-d9-1" is not publicly available. The following guidance is based on general best practices for handling deuterated compounds and extrapolated from safety information for analogous chemicals. Researchers, scientists, and drug development professionals should always consult the manufacturer-provided SDS for specific handling and disposal instructions and adhere to all institutional and regulatory safety protocols.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling deuterated compounds like this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling any new chemical. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on general guidelines for hazardous chemicals and deuterated compounds.[1][2][3][4]

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[2]To protect against accidental splashes and airborne particles. ANSI-approved eyewear is recommended.
Hand Protection Chemical-resistant gloves.The specific glove material should be selected based on the solvent used and the properties of the compound. Always consult the glove manufacturer's chemical resistance guide.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a respirator may be required.Deuterated compounds, like their non-deuterated counterparts, can be hazardous if inhaled.

Operational Plans: Handling and Experimental Protocols

Adherence to proper handling procedures is critical to ensure personnel safety and maintain the isotopic purity of the compound.

General Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Handle the compound in a well-ventilated laboratory or under a chemical fume hood.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • To preserve isotopic purity, handle the compound in a dry atmosphere, for instance, under an inert gas like argon or nitrogen.

    • Use dry glassware to prevent H-D exchange with atmospheric moisture.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Protocol

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.

  • Collect: Using non-sparking tools, collect the absorbed material into a suitable container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of deuterated compounds and any contaminated materials is crucial to comply with regulations and protect the environment.

Disposal Protocol
  • Waste Segregation: All waste materials, including used solvents and contaminated PPE, should be segregated. Keep deuterated waste separate from other chemical waste streams to avoid cross-contamination.

  • Containerization: Collect the waste in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

  • Regulatory Compliance: Dispose of deuterated compounds and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Professional Disposal: It is recommended to use a certified hazardous materials (HAZMAT) disposal company for the final disposal of the waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of a deuterated laboratory chemical.

Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep Preparation (Ventilated Area, Clean Workspace) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe handle Handle Compound (Under Inert Atmosphere) don_ppe->handle post_handle Post-Handling (Decontaminate, Doff PPE, Wash Hands) handle->post_handle segregate Segregate Waste handle->segregate evacuate Evacuate and Ventilate handle->evacuate end End post_handle->end containerize Containerize and Label segregate->containerize dispose Dispose via Certified HAZMAT containerize->dispose dispose->end contain Contain Spill evacuate->contain collect Collect Waste contain->collect decontaminate_spill Decontaminate Area collect->decontaminate_spill decontaminate_spill->segregate start Start start->prep

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.